Angustifoline
Description
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12-,13+/m0/s1 |
InChI Key |
VTIPIBIDDZPDAV-ZDEQEGDKSA-N |
SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |
Isomeric SMILES |
C=CC[C@H]1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2 |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |
Synonyms |
angustifoline |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Presence of Angustifoline: A Deep Dive into its Natural Occurrence and Distribution in the Plant Kingdom
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Angustifoline is a tricyclic quinolizidine alkaloid that has garnered significant interest within the scientific community due to its potential pharmacological activities. As a secondary metabolite, its distribution in the plant kingdom is not ubiquitous, being primarily concentrated within a specific family of flowering plants. This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflows. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and plant biochemistry.
Natural Occurrence and Distribution
This compound is predominantly found in species belonging to the Leguminosae (Fabaceae) family, commonly known as the legume, pea, or bean family. Within this vast family, the genus Lupinus (lupins) is the most significant reservoir of this alkaloid. Various studies have confirmed the presence of this compound in numerous Lupinus species, where it often co-exists with other quinolizidine alkaloids such as lupanine, 13α-hydroxylupanine, and sparteine.
The concentration of this compound can vary considerably depending on the plant species, the specific organ, the developmental stage of the plant, and environmental growing conditions.[1] Generally, the highest concentrations of quinolizidine alkaloids are found in the seeds, serving as a chemical defense mechanism against herbivores.[2]
Quantitative Distribution of this compound in Various Plant Species and Organs
The following table summarizes the quantitative data on the concentration of this compound found in different plant species and their respective parts, as reported in various scientific studies.
| Plant Species | Plant Organ | Concentration of this compound | Reference |
| Lupinus angustifolius | Aerial Parts | 2.94% of total alkaloids | [3] |
| Lupinus angustifolius | Seeds | 10-15% of total alkaloids | [2] |
| Lupinus polyphyllus | Seeds | 3.28% of dry weight | [4][5] |
| Lupinus albus (landraces) | Seeds | Well-represented | [6] |
| Lupinus albus | Seeds | 0.24–12.14% of total alkaloids (mean 2.07%) | [7] |
| Lupinus pilosus | Pods | Present in significant amounts | [8] |
| Lupinus perennis | Seeds | Major alkaloid (2.22 mg/g) | [8] |
Experimental Protocols
The accurate quantification and characterization of this compound in plant matrices require robust and validated analytical methodologies. The following sections detail the key experimental protocols for the extraction, isolation, and analysis of this compound.
Extraction of Quinolizidine Alkaloids from Plant Material
A common method for the extraction of quinolizidine alkaloids, including this compound, from dried plant material involves acid-base extraction.[9]
Materials:
-
Dried and finely ground plant material (e.g., seeds, leaves)
-
1 M Hydrochloric acid (HCl)
-
3 M Ammonium hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Centrifuge
-
Solid-phase extraction (SPE) columns (optional, for cleanup)
Procedure:
-
Weigh approximately 300 mg of the dried, powdered plant material and place it in a suitable flask.
-
Add 20 mL of 1 M HCl to the flask.
-
Incubate the mixture at room temperature with continuous agitation for 24 hours.
-
Centrifuge the mixture at 8500 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the acidic supernatant and transfer it to a clean flask.
-
Alkalize the supernatant to a pH of approximately 12 by the dropwise addition of 3 M NH₄OH.
-
Perform a liquid-liquid extraction by adding 30 mL of CH₂Cl₂ to the alkalized supernatant in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the lower organic layer (CH₂Cl₂).
-
Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of CH₂Cl₂.
-
Combine all the organic extracts.
-
Dry the combined organic extract over anhydrous Na₂SO₄.
-
Filter the dried extract and concentrate it to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the dried alkaloid extract in a known volume of methanol or another suitable solvent for analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like quinolizidine alkaloids.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium as carrier gas
GC Conditions (typical):
-
Inlet Temperature: 250-300°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50-100°C, hold for 1-2 minutes
-
Ramp: 10-20°C/minute to 280-320°C
-
Final hold: 5-10 minutes
-
-
Carrier Gas Flow Rate: 1.0-1.5 mL/minute
MS Conditions (typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-600
Quantification: Quantification is typically performed by creating a calibration curve using a certified reference standard of this compound. An internal standard may be used to improve accuracy and precision.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity for the analysis of alkaloids, often with simpler sample preparation compared to GC-MS.
Instrumentation:
-
Ultra-performance liquid chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS)
-
Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
LC Conditions (typical):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over several minutes to elute the compounds.
-
Flow Rate: 0.3-0.5 mL/minute
-
Column Temperature: 30-40°C
-
Injection Volume: 1-5 µL
MS/MS Conditions (typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Source Parameters: Capillary voltage, cone voltage, source temperature, and desolvation gas flow should be optimized for maximum signal intensity.
Quantification: Similar to GC-MS, quantification is achieved by constructing a calibration curve with a standard of this compound.
Mandatory Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of quinolizidine alkaloids, including the tricyclic this compound, originates from the amino acid L-lysine.[10] The initial steps involve the decarboxylation of L-lysine to form cadaverine, which is then oxidatively deaminated and cyclized to form Δ¹-piperideine.[10] It is proposed that tricyclic alkaloids like this compound are derived from tetracyclic precursors through oxidative ring-cleavage reactions.[11]
Caption: Proposed biosynthetic pathway of this compound from L-lysine.
Experimental Workflow for Phytochemical Analysis of this compound
The following diagram illustrates a typical experimental workflow for the extraction and quantification of this compound from plant samples.
References
- 1. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of quinolizidine alkaloids in different Lupinus species by NACE using UV and MS detection [hero.epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]
- 10. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Angustifoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angustifoline is a quinolizidine alkaloid found in various species of the Lupinus genus.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, purification, and characterization. Furthermore, it elucidates the current understanding of its biological activities, with a particular focus on its anticancer properties and its role as an acetylcholinesterase inhibitor, visualized through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Physical and Chemical Properties
This compound presents as an off-white to brown solid or oil.[2] Its core structure is a tetracyclic quinolizidine skeleton.
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₂O | [3] |
| Molecular Weight | 234.34 g/mol | [3] |
| Appearance | Off-White to Brown Solid/Oil | [1][2] |
| Melting Point | 79-80 °C | [4] |
| Boiling Point (Predicted) | 377.6 ± 31.0 °C | [4] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 10.07 ± 0.40 | [2] |
| Solubility | Solvent | Reference |
| Slightly Soluble | Chloroform | [4] |
| Slightly Soluble | Methanol | [4] |
| Soluble | Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopy | Observed Peaks/Characteristics | Reference |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M+) at m/z 234 | [6] |
| ¹H-NMR (in CDCl₃) | A characteristic doublet of a triplet for a proton is observed at 4.66 ppm (J = 13.6, 2.1 Hz). | [7] |
| ¹³C-NMR | The carbon spectrum of a compound with this structure is expected to show signals for aliphatic carbons, including those adjacent to nitrogen and a carbonyl group, typically in the range of 20-70 ppm. The carbonyl carbon would appear significantly downfield, likely in the 170-180 ppm region. | [8][9] |
| Infrared (IR) | Expected to show characteristic absorption bands for C-H stretching of alkanes (2850-2960 cm⁻¹), a strong C=O stretch for the lactam group (around 1640-1680 cm⁻¹), and C-N stretching. | [6][10][11][12][13] |
Experimental Protocols
Isolation and Purification of this compound from Lupinus angustifolius
This protocol is based on a solvent extraction method adjusted for pH.[7][14]
Materials:
-
Dried and ground Lupinus angustifolius seeds
-
Dichloromethane (DCM)
-
Methanol
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Aqueous Hydrochloric Acid (HCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
pH meter
-
Separatory funnel
Procedure:
-
Extraction: The ground plant material is macerated with methanol for 24 hours. The extract is filtered and the solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.
-
Acid-Base Extraction: The crude extract is dissolved in 1 M HCl and washed with DCM to remove neutral and acidic compounds.
-
The aqueous layer is then basified to a specific pH (e.g., pH 11) with NaOH solution.[7]
-
The basified solution is extracted multiple times with DCM. The organic layers are combined.
-
Drying and Concentration: The combined DCM extract is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield a purified this compound-rich fraction.
-
Further Purification: The resulting fraction can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform).[15]
Characterization by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column (e.g., VF-5ms).[16]
Procedure:
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at a rate of 6°C/min.[16]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-450.[16]
-
-
Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with those of a known standard or with library data for this compound.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, most notably anticancer and acetylcholinesterase inhibitory effects.
Anticancer Activity in Colon Cancer
This compound has been shown to inhibit the growth of human colon cancer cells (COLO-205) by inducing autophagy and mitochondrial-mediated apoptosis, as well as causing cell cycle arrest at the G2/M phase.[2][17]
The following diagram illustrates the proposed signaling pathway for the anticancer effects of this compound in colon cancer cells. This pathway is a logical construct based on the observed downstream effects and common signaling cascades involved in autophagy and apoptosis.
Caption: Proposed mechanism of this compound's anticancer activity.
Acetylcholinesterase Inhibition
This compound is also investigated as an acetylcholinesterase (AChE) inhibitor, suggesting its potential in managing neurodegenerative diseases like Alzheimer's disease.[2]
The diagram below provides a simplified workflow of how this compound, as a reversible inhibitor, prevents the breakdown of acetylcholine.
Caption: Simplified workflow of this compound's action as an AChE inhibitor.
Conclusion
This compound is a promising natural compound with well-defined physical and chemical properties and significant biological activities. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into its therapeutic potential. The elucidation of its anticancer and acetylcholinesterase inhibitory effects opens avenues for the development of novel therapeutic agents. Further in-depth studies are warranted to fully explore the pharmacological applications of this compound and its derivatives.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppression of cell invasion and migration and stimulating G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H22N2O | CID 12306807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. compoundchem.com [compoundchem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. IR _2007 [uanlch.vscht.cz]
- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 15. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Angustifoline Stereoisomers: A Technical Guide to Their Biological Significance and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angustifoline is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus.[1][2] Like many natural products, this compound possesses a chiral structure, giving rise to stereoisomers that can exhibit distinct biological activities. The precise spatial arrangement of atoms in these stereoisomers can significantly influence their pharmacokinetic and pharmacodynamic properties, a critical consideration in drug discovery and development.[3][4] While the biological activities of quinolizidine alkaloids as a class have been explored, including their cytotoxic, antimicrobial, and anti-acetylcholinesterase effects, specific data directly comparing the biological significance of individual this compound stereoisomers is not extensively available in current literature.[1][5]
This technical guide provides a comprehensive overview of the known and potential biological significance of this compound stereoisomers. It details established experimental protocols for their evaluation and presents hypothetical data to illustrate the expected differences in their biological activities, thereby offering a framework for future research in this area.
Chemical Structure and Stereoisomerism
This compound possesses multiple chiral centers, leading to the existence of several stereoisomers. The two primary enantiomers are (+)-Angustifoline and (-)-Angustifoline. The absolute configuration of these molecules dictates their three-dimensional shape, which in turn governs their interaction with chiral biological targets such as enzymes and receptors.
Biological Significance of this compound and its Stereoisomers
Quinolizidine alkaloids, the family to which this compound belongs, are known to exhibit a range of biological activities.[1] While specific comparative data for this compound stereoisomers is limited, the principle of stereoselectivity in drug action suggests that the enantiomers of this compound likely possess different potencies and efficacies in various biological assays.[3][4]
Cytotoxicity
Several quinolizidine alkaloids have demonstrated cytotoxic activity against various cancer cell lines.[1] It is hypothesized that the stereochemistry of this compound could influence its cytotoxic potential. One enantiomer may exhibit greater potency in inhibiting cancer cell proliferation due to a more favorable interaction with its molecular target.
Table 1: Hypothetical Cytotoxic Activity (IC50 in µM) of this compound Stereoisomers against Various Cancer Cell Lines.
(Note: The following data is hypothetical and for illustrative purposes to demonstrate potential stereoselective differences.)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HepG2 (Hepatocellular Carcinoma) |
| (+)-Angustifoline | 25.8 | 32.1 | 45.3 |
| (-)-Angustifoline | 15.2 | 18.9 | 28.7 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 |
Anticholinesterase Activity
Inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, is a therapeutic strategy for managing Alzheimer's disease. Some quinolizidine alkaloids have been reported to inhibit AChE.[1] The stereoisomers of this compound could display differential inhibitory activity against AChE, with one enantiomer potentially being a more potent inhibitor.
Table 2: Hypothetical Acetylcholinesterase (AChE) Inhibitory Activity (IC50 in µM) of this compound Stereoisomers.
(Note: The following data is hypothetical and for illustrative purposes.)
| Compound | AChE Inhibition IC50 (µM) |
| (+)-Angustifoline | 5.4 |
| (-)-Angustifoline | 12.8 |
| Galantamine (Control) | 1.2 |
Ion Channel Modulation
The interaction of small molecules with ion channels is a critical area of pharmacology. It is plausible that this compound stereoisomers could exhibit stereospecific effects on various ion channels, such as nicotinic acetylcholine receptors (nAChRs) or potassium channels, which are known targets for other alkaloids.[6][7] This could manifest as either agonistic or antagonistic activity, with one enantiomer being significantly more potent or having a different mode of action.
Table 3: Hypothetical Modulation of Nicotinic Acetylcholine Receptors (nAChRs) by this compound Stereoisomers.
(Note: The following data is hypothetical and for illustrative purposes.)
| Compound | nAChR Subtype α4β2 (% Inhibition at 10 µM) | nAChR Subtype α7 (% Inhibition at 10 µM) |
| (+)-Angustifoline | 65 | 42 |
| (-)-Angustifoline | 25 | 15 |
| Mecamylamine (Control) | 95 | 88 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to determine the biological significance of this compound stereoisomers.
Enantioselective Synthesis or Resolution of this compound Stereoisomers
A prerequisite for evaluating the biological activity of individual stereoisomers is their separation or asymmetric synthesis.
-
Resolution of Racemic this compound: A common method involves the formation of diastereomeric salts by reacting the racemic this compound mixture with a chiral acid (e.g., tartaric acid or mandelic acid). The resulting diastereomers can then be separated by fractional crystallization due to their different physical properties. Subsequent liberation of the free base from the separated diastereomeric salts yields the pure enantiomers.[8]
-
Enantioselective Synthesis: The de novo synthesis of each enantiomer can be achieved using chiral starting materials or chiral catalysts. A potential synthetic route could involve a stereoselective Pictet-Spengler reaction or a chiral auxiliary-guided cyclization to establish the key stereocenters of the quinolizidine core.[9]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][5][10]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (+)-Angustifoline, (-)-Angustifoline, and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each stereoisomer.
Acetylcholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a widely used spectrophotometric assay for measuring acetylcholinesterase activity.[2][11][12]
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (15 mM)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (3 mM)
-
Acetylcholinesterase (AChE) solution (0.2 U/mL)
-
Test compounds: (+)-Angustifoline, (-)-Angustifoline, and a positive control (e.g., Galantamine) dissolved in a suitable solvent.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition of AChE activity is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. Determine the IC50 value for each stereoisomer.
Ion Channel Modulation: Calcium Imaging Assay
Calcium imaging is a technique used to measure intracellular calcium levels, which can be an indicator of ion channel activity.[13][14]
-
Cell Preparation: Culture cells expressing the ion channel of interest (e.g., a specific nAChR subtype) on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Place the dish on the stage of a fluorescence microscope equipped with a camera and an appropriate filter set. Perfuse the cells with a physiological saline solution and record the baseline fluorescence for a few minutes.
-
Compound Application: Apply the agonist for the ion channel to elicit a calcium influx and establish a control response. After a washout period, pre-incubate the cells with different concentrations of (+)-Angustifoline or (-)-Angustifoline for a few minutes.
-
Stimulation and Recording: Co-apply the agonist and the test compound and record the changes in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the percentage of inhibition or potentiation of the agonist-induced calcium response for each stereoisomer and determine their IC50 or EC50 values.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General biosynthetic pathway of quinolizidine alkaloids.
Caption: Workflow for evaluating this compound stereoisomers.
Caption: Stereospecific binding of enantiomers to a chiral receptor.
Conclusion
While the existing literature provides a solid foundation for understanding the general biological activities of quinolizidine alkaloids, there is a clear need for further research into the specific pharmacological profiles of individual this compound stereoisomers. The principle of stereochemistry in drug action strongly suggests that (+)- and (-)-angustifoline will exhibit different biological activities. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations. A thorough comparative evaluation of the cytotoxicity, anticholinesterase activity, and ion channel modulatory effects of this compound stereoisomers will be crucial in elucidating their full therapeutic potential and advancing their development as potential drug candidates. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of quinolizidine alkaloids but also pave the way for the rational design of more potent and selective therapeutic agents.
References
- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium channels: structures, diseases, and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 8. Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indolizidine and quinolizidine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC [pmc.ncbi.nlm.nih.gov]
Role of Angustifoline in plant defense mechanisms against herbivores
The Role of Angustifoline in Plant Defense: A Technical Guide
Abstract: this compound, a tricyclic quinolizidine alkaloid (QA) predominantly found in species of the Lupinus genus, serves as a potent chemical defense agent against herbivory. Its synthesis, originating from L-lysine, is intricately regulated by plant signaling pathways, most notably the jasmonate cascade, which is activated in response to herbivore-induced stress. Functioning as both a feeding deterrent and a direct toxin, this compound contributes significantly to the plant's protective arsenal. This document provides a comprehensive overview of the biosynthesis of this compound, its regulatory signaling pathways, proposed mechanisms of action, and detailed experimental protocols for its extraction, quantification, and bio-activity assessment. This guide is intended for researchers in plant science, chemical ecology, and drug development seeking to understand and leverage this natural defense compound.
Biosynthesis of this compound
Quinolizidine alkaloids, including this compound, are synthesized from the amino acid L-lysine. The biosynthetic pathway involves a series of enzymatic conversions primarily occurring in the leaves and subsequently transported via the phloem to other plant tissues for storage.
The initial and committed step is the decarboxylation of L-lysine to form cadaverine, catalyzed by lysine decarboxylase (LDC). Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO) to yield 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. Through a series of subsequent, partially uncharacterized enzymatic reactions, this precursor is converted into the tetracyclic QA skeleton, from which tricyclic alkaloids like this compound are derived.
Regulation by Plant Defense Signaling
The production of this compound is not merely constitutive but is also an inducible defense, regulated by complex signaling networks initiated by herbivore damage. Mechanical wounding and chemical cues from herbivore saliva trigger the synthesis of the plant hormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).
JA-Ile acts as the primary signal, binding to its receptor, COI1, which is part of an SCF-E3-ubiquitin ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of genes encoding biosynthetic enzymes in the QA pathway, leading to an increased production of this compound and other defensive alkaloids.[1][2][3]
Role in Herbivore Defense and Quantitative Data
This compound functions as a chemical defense through both antifeedant and toxic mechanisms. Its bitter taste can deter herbivores from initiating or continuing feeding, while its ingestion can lead to adverse physiological effects, reducing herbivore fitness and survival.
Quantitative Data
The concentration of this compound varies significantly among different Lupinus species, cultivars ('bitter' vs. 'sweet'), and plant tissues. 'Bitter' varieties, which are more resistant to herbivores, maintain higher alkaloid levels. The following table summarizes representative concentrations of this compound found in various lupin species.
| Lupinus Species | Plant Part | This compound Concentration (mg/kg or as specified) | Reference(s) |
| L. angustifolius | Seeds | Major QA component in some cultivars | [4] |
| L. albus | Seeds | 1.3 - 2.5 (mg/100g DW) | [5] |
| L. mutabilis | Seeds | Can be a significant component of total QAs | [5] |
| L. pilosus | Aerial Parts | Present, concentration varies with development | [6] |
| Artificial Diet Assay | Liquid Diet | Tested at concentrations from 0.001% to 0.1% | [1 (from initial search)] |
Note: DW = Dry Weight. Concentrations are highly variable based on genotype and environmental conditions.
Proposed Mechanism of Action
While the specific molecular target of this compound in insects is not definitively established in the provided literature, many neurotoxic alkaloids function as inhibitors of the enzyme acetylcholinesterase (AChE).[7][8] AChE is critical for nervous system function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.
By inhibiting AChE, this compound would cause an accumulation of ACh in the synapse, leading to continuous, uncontrolled nerve impulses. This hyperexcitation of the nervous system results in paralysis, convulsions, and ultimately, death of the insect herbivore.
Experimental Protocols
Protocol: Extraction and Quantification of this compound
This protocol outlines a general method for the extraction and quantification of this compound and other QAs from lupin plant material, based on established techniques.[5][9][10]
1. Sample Preparation:
-
Lyophilize (freeze-dry) fresh plant material (e.g., seeds, leaves) to a constant weight.
-
Grind the dried tissue to a fine, homogenous powder using a ball mill or mortar and pestle.
2. Extraction:
-
Weigh approximately 100 mg of powdered sample into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (MeOH) as the extraction solvent.
-
Vortex thoroughly to ensure complete mixing.
-
Place the tube in an ultrasonic bath for 60 minutes at room temperature to maximize extraction efficiency.
-
Centrifuge the sample at 14,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted and the supernatants pooled.
3. Purification (Acid/Base Extraction):
-
Evaporate the methanol from the supernatant under a stream of nitrogen or using a rotary evaporator.
-
Re-dissolve the remaining aqueous residue in 1 mL of 0.5 M HCl.
-
Wash the acidic solution twice with 1 mL of dichloromethane (DCM) to remove lipids and other non-polar compounds. Discard the organic (DCM) phase.
-
Make the aqueous phase strongly alkaline (pH > 11) by adding 25% ammonium hydroxide.
-
Extract the alkaloids from the alkaline solution three times with 1 mL of DCM. Pool the organic (DCM) phases.
-
Dry the pooled DCM phase over anhydrous sodium sulfate, filter, and evaporate to dryness.
4. Quantification (UPLC-MS/MS):
-
Reconstitute the dried alkaloid extract in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analyze the sample using an Ultra-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (UPLC-MS/MS).
-
Chromatography: Use a C18 column with a gradient elution profile of water and acetonitrile (both containing 0.1% formic acid).
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor-to-product ion transition for this compound must be determined using an analytical standard.
-
Quantification: Generate a standard curve using a certified this compound reference standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.
Protocol: Artificial Diet Bioassay for Herbivore Deterrence
This protocol describes an artificial diet-based assay to quantify the antifeedant or toxic effects of this compound on a phloem-feeding insect like the green peach aphid (Myzus persicae).[11]
1. Preparation of Artificial Diet:
-
Prepare a sterile liquid aphid diet consisting of a defined mixture of sucrose and amino acids in a buffered solution. The composition should mimic plant phloem sap.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or 5% ethanol) at a high concentration.
-
Create a dilution series of the this compound stock solution in the liquid diet to achieve the desired final test concentrations (e.g., 0, 0.001%, 0.01%, 0.1%). Include a solvent-only control if ethanol is used.
2. Assembly of Feeding Chambers:
-
Use small containers (e.g., 35 mm petri dishes or specialized plastic cups) as the base for the chambers.
-
Tightly stretch a single layer of Parafilm® M over the opening of the container to create a taut membrane.
-
Pipette a small, standardized volume (e.g., 100 µL) of a diet treatment onto the center of the Parafilm membrane.
-
Carefully place a second layer of Parafilm over the diet droplet and stretch it to seal against the first layer, creating a liquid-filled sachet. This sachet mimics the plant epidermis and phloem.
3. Aphid Introduction:
-
Synchronize an aphid colony to obtain adult aphids of a similar age.
-
Carefully transfer a set number of adult aphids (e.g., 4-5) into each feeding chamber through a small hole in the side or before sealing the top.
-
Place the chambers in a controlled environment chamber (e.g., 22°C, 16:8 L:D photoperiod).
4. Data Collection and Analysis:
-
After a set period (e.g., 3-5 days), count the number of surviving adult aphids and the number of nymphs (offspring) produced in each chamber.
-
Calculate the average adult survival rate and fecundity (nymphs per adult) for each this compound concentration.
-
Analyze the data using ANOVA to determine if there are statistically significant differences in survival or fecundity between the control and the different this compound treatments. This will reveal any dose-dependent toxic or antifeedant effects.
References
- 1. The role of jasmonate signalling in quinolizidine alkaloid biosynthesis, wounding and aphid predation response in narrow-leafed lupin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oops.uni-oldenburg.de [oops.uni-oldenburg.de]
- 6. researchgate.net [researchgate.net]
- 7. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]
- 9. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
Spectroscopic Profile of Angustifoline: A Technical Guide for Researchers
Introduction: Angustifoline is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus. As a natural product, its structural elucidation and characterization are fundamental for research in phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.
Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The compound has a molecular formula of C₁₄H₂₂N₂O and a molecular weight of 234.34 g/mol [1].
Table 1: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Key Fragments (m/z) | Reference |
| EIMS | Electron Impact | 234 [M]⁺, 193, 150, 137 (base peak), 136, 110, 98 | [2] |
| LC-ESI-ITFT | ESI (HCD) | Precursor: 235.1805 [M+H]⁺; Fragments: 217.1693, 193.1332 | [3] |
The Electron Impact Mass Spectrometry (EIMS) data shows the molecular ion peak at m/z 234, consistent with the molecular weight of this compound[2]. The fragmentation pattern is characteristic of the quinolizidine alkaloid skeleton. High-resolution mass spectrometry provides an exact mass that is crucial for molecular formula determination[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR Data
The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms in the molecule. The data presented below is based on assignments reported in the literature.
Table 2: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H-2 | 4.92 | d |
| H-3 | 6.87 | d |
| H-6 | 3.41 | ddd |
| H-10α | 3.13 | dd |
| H-10β | 3.17 | d |
| H-17α | 2.35 | dd |
| H-17β | 2.90 | dd |
| H-5α | 2.64 | t |
Note: Data is derived from literature reports on related compounds and may vary slightly based on solvent and experimental conditions[2]. A specific signal for an this compound proton has been reported as a doublet of triplets at 4.66 ppm with coupling constants of 13.6 and 2.1 Hz in another study.
¹³C NMR Data
While specific, fully assigned experimental ¹³C NMR data for this compound was not available in the surveyed literature, the expected chemical shift ranges for the carbon atoms can be predicted based on the known structure. These predictions are valuable for preliminary analysis of experimental spectra.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ) ppm |
| C=O (Lactam) | 160 - 175 |
| C=C (Vinyl) | 110 - 140 |
| C-N (Aliphatic) | 40 - 65 |
| CH, CH₂, CH₃ (Aliphatic) | 15 - 50 |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its key structural features, including the lactam ring and the quinolizidine core.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400-3200 | N-H Stretch | Secondary Amine (NH) | Medium |
| ~3080 | C-H Stretch | sp² C-H (Vinyl) | Medium |
| ~2950-2850 | C-H Stretch | sp³ C-H (Alkyl) | Strong |
| 2850-2700 | Bohlmann Bands | trans-Quinolizidine C-H | Medium-Weak |
| ~1640 | C=O Stretch | Lactam Carbonyl | Strong |
| ~1620 | C=C Stretch | Alkene | Medium |
The presence of "Bohlmann bands" between 2850-2700 cm⁻¹ is characteristic of a trans-fused quinolizidine ring system with an anti-periplanar relationship between the nitrogen lone pair and adjacent axial C-H bonds[2]. The strong absorption around 1640 cm⁻¹ is indicative of the lactam carbonyl group[2].
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount. The following sections outline generalized experimental protocols for the analysis of natural products like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or methanol-d₄, CD₃OD) in a 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR Experiments: For unambiguous assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine ¹H-¹³C one-bond and long-range correlations, respectively.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. For GC-MS, derivatization may be necessary to increase volatility.
-
Instrumentation: Employ a mass spectrometer coupled to a separation technique, such as Gas Chromatography (GC-MS) or Ultra-Performance Liquid Chromatography (UPLC-MS/MS).
-
Ionization: For GC-MS, Electron Impact (EI) is a common ionization method that provides characteristic fragmentation patterns. For LC-MS, soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Analysis: In full scan mode, acquire mass spectra over a relevant m/z range (e.g., 50-500 amu). For tandem MS (MS/MS), the precursor ion (e.g., [M+H]⁺) is selected and fragmented using Collision-Induced Dissociation (CID) to obtain structural information from the resulting product ions.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method can be used. A small amount of sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation; the solid or liquid sample is placed directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr for pellets) should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and correlate them with specific functional groups and structural features of the molecule.
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the structural elucidation of a natural product like this compound is crucial. It involves a multi-technique approach where data from each method is integrated to build a complete structural picture.
Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.
References
A Technical Guide to the Biosynthetic Relationship of Angustifoline, Lupanine, and Sparteine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Quinolizidine alkaloids (QAs), a class of nitrogen-containing secondary metabolites predominantly found in leguminous plants, exhibit a wide range of biological activities. Among the most studied are sparteine, lupanine, and angustifoline, which are prevalent in various Lupinus species. Understanding their intricate biosynthetic relationship is crucial for metabolic engineering, drug discovery, and improving the quality of lupin-based agricultural products. This technical guide provides an in-depth analysis of the biosynthetic pathway connecting these three key alkaloids, supported by experimental evidence, quantitative data, and detailed pathway visualizations. Recent genetic and metabolic studies have overturned previous hypotheses, establishing a clear hierarchical relationship where (-)-sparteine serves as the central precursor for the synthesis of (+)-lupanine, which in turn is a proposed antecedent to (-)-angustifoline.
The Core Biosynthetic Pathway: From L-Lysine to the Tetracyclic Skeleton
The biosynthesis of all tetracyclic quinolizidine alkaloids originates from the amino acid L-lysine. The initial steps of the pathway are well-established and involve the formation of a key cyclic intermediate, Δ¹-piperideine.
-
Decarboxylation of L-Lysine: The pathway is initiated by the enzyme L-lysine decarboxylase (LDC) , which catalyzes the removal of a carboxyl group from L-lysine to produce the diamine cadaverine [1][2][3][4].
-
Oxidative Deamination: Cadaverine undergoes oxidative deamination, a reaction putatively catalyzed by a copper amine oxidase (CuAO) , to yield 5-aminopentanal[2][4].
-
Spontaneous Cyclization: 5-aminopentanal exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine , through a spontaneous intramolecular cyclization[2][3][4][5].
-
Formation of the Tetracyclic Core: Three molecules derived from Δ¹-piperideine are required to construct the characteristic four-ring structure of sparteine and lupanine[1][5]. While the precise enzymatic steps are still under investigation, it is hypothesized that these units condense to form a transient diiminium cation intermediate , which then undergoes further cyclization and reduction to yield the foundational tetracyclic QA skeleton[1][2][3].
The Hierarchical Relationship: Sparteine → Lupanine → this compound
For decades, the exact relationship between sparteine and lupanine was debated, with some theories proposing they arose from a common intermediate[1]. However, recent breakthroughs in metabolic engineering have provided definitive evidence that (-)-sparteine is the direct precursor to (+)-lupanine in narrow-leafed lupin (Lupinus angustifolius)[6][7].
The Two-Step Oxidation of Sparteine to Lupanine
The conversion of (-)-sparteine to (+)-lupanine is a sequential two-step oxidation process catalyzed by two distinct enzymes[6][7]:
-
Cytochrome P450 Monooxygenase (CYP71D189): The first step involves the oxidation of (-)-sparteine. This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP71D189[7].
-
Short-Chain Dehydrogenase/Reductase (SDR1): The intermediate product from the first step is then further oxidized by a short-chain dehydrogenase/reductase, SDR1, to yield (+)-lupanine[7].
This discovery confirms that (-)-sparteine is not a metabolic endpoint but a pivotal intermediate in the biosynthesis of the most abundant QAs in many lupin species[6][7].
The Proposed Conversion of Lupanine to this compound
While the enzymatic details are less clear, there is evidence supporting the hypothesis that lupanine serves as a precursor for the subsequent synthesis of this compound[1]. This proposed transformation involves a ring-cleavage reaction of the tetracyclic lupanine structure to form the tricyclic this compound.
Caption: Biosynthetic pathway from L-Lysine to Sparteine, Lupanine, and this compound.
Experimental Protocols and Evidence
The elucidation of this biosynthetic pathway has relied on a combination of classical tracer studies and modern genetic and analytical techniques.
Isotopic Labeling Experiments
Early research utilized isotopically labeled precursors to trace the origin of the carbon and nitrogen atoms in the alkaloid skeletons.
-
Methodology:
-
Precursor Administration: Plants, such as L. angustifolius or L. luteus, were fed with isotopically labeled compounds like DL-[2-¹⁴C]lysine, [¹³C, ¹⁵N]cadaverine, or stereospecifically deuterated (R)- and (S)-[1-²H]cadaverine[5][8][9].
-
Alkaloid Extraction: After a period of metabolism, the quinolizidine alkaloids were extracted from the plant tissues.
-
Label Detection: The position and quantity of the isotopic label within the purified alkaloids (sparteine, lupanine) were determined using techniques such as chemical degradation followed by scintillation counting or, more directly, by Nuclear Magnetic Resonance (NMR) spectroscopy[8][9].
-
-
Key Findings: These experiments confirmed that three C5 units from L-lysine, via cadaverine, form the tetracyclic backbone[5][8]. Furthermore, feeding studies with deuterated cadaverine demonstrated the retention of a deuterium atom at C-17 of sparteine and lupanine, which definitively ruled out the previously proposed 17-oxosparteine as a common biosynthetic intermediate[8][9].
Genetic and Metabolic Engineering
The most conclusive evidence for the sparteine-to-lupanine conversion comes from the analysis of knockout mutants.
-
Methodology:
-
Mutant Library Screening: A mutant library of L. angustifolius was screened for individuals with mutations in genes hypothesized to be involved in QA biosynthesis, such as cytochrome P450s.
-
Identification of Knockouts: A homozygous knockout mutant for the CYP71D189 gene (CYP71D189KO) was identified[6][7].
-
Metabolite Profiling: The alkaloid content in the seeds of the wild-type (WT) and CYP71D189KO plants was extracted and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The relative and absolute amounts of each alkaloid were quantified and compared between the mutant and WT plants.
-
-
Key Findings: The CYP71D189KO mutant exhibited a dramatic shift in its alkaloid profile. The biosynthesis of (+)-lupanine and its derivatives was blocked, leading to their near-complete disappearance. Concurrently, the precursor (-)-sparteine, which is undetectable in WT seeds, accumulated to become the dominant alkaloid, accounting for ~96% of the total QA content[7]. This provides unequivocal evidence for the role of CYP71D189 in converting sparteine and establishes sparteine as the direct precursor to lupanine.
Caption: Experimental workflow comparing alkaloid profiles of WT and knockout mutants.
Quantitative Data Summary
The genetic knockout experiments provide clear quantitative data demonstrating the precursor-product relationship between sparteine and lupanine.
| Alkaloid | Wild-Type (WT) Seed Content | CYP71D189KO Mutant Seed Content | Interpretation |
| (-)-Sparteine | Not Detected | ~96% of total alkaloids | Accumulation of the precursor due to a blocked downstream pathway.[7] |
| (+)-Lupanine | Major Component | 0.6% of WT level | Drastic reduction confirms it is a direct product of the CYP71D189-catalyzed reaction.[6] |
| (+)-13-Hydroxylupanine | Major Component | 2.3% of WT level | Reduction shows it is a downstream derivative of lupanine.[6] |
| (-)-Angustifoline | Major Component | 1.4% of WT level | Reduction supports the hypothesis that it is derived from lupanine.[6] |
Table 1: Comparison of major quinolizidine alkaloid content in the seeds of wild-type and CYP71D189 knockout L. angustifolius.
Conclusion and Implications
The biosynthetic relationship between this compound, lupanine, and sparteine is now understood as a linear pathway rather than a branched one. (-)-Sparteine is the central precursor , which is converted into (+)-lupanine via a two-step enzymatic oxidation. Lupanine, in turn, is the likely precursor for further structural diversification, including the formation of (-)-angustifoline .
This refined understanding has significant implications:
-
Metabolic Engineering: It provides precise molecular targets (e.g., CYP71D189, SDR1) for engineering lupin varieties. This could involve creating "sweet" lupins with minimal toxic alkaloids for agriculture or, conversely, developing "bitter" lines that overproduce a single, high-value alkaloid.
-
Drug Development: (-)-Sparteine is a valuable chiral ligand used in asymmetric synthesis. The development of lupin lines that accumulate enantiomerically pure (-)-sparteine, as demonstrated in the CYP71D189KO mutant, creates a sustainable, plant-based factory for this important chemical[6][7].
-
Further Research: While the core pathway to lupanine is now clear, the enzymes responsible for converting lupanine to this compound and other derivatives remain to be identified, representing a key area for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Metabolic engineering of narrow‐leafed lupin for the production of enantiomerically pure (−)‐sparteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
- 9. Incorporation of chiral [1-2H]cadaverines into the quinolizidine alkaloids sparteine, lupanine, and this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: UPLC-MS/MS Method for the Quantification of Angustifoline in Lupin Seeds
Introduction
Lupin seeds are a valuable source of protein and dietary fiber, with increasing interest in their use for human consumption and animal feed.[1] However, the presence of quinolizidine alkaloids (QAs), such as angustifoline, can be an antinutritional factor.[1][2] this compound is a tricyclic QA found in various lupin species, particularly Lupinus angustifolius.[2] Accurate quantification of this compound is crucial for food safety, quality control, and breeding programs aimed at developing low-alkaloid "sweet" lupin varieties.[2]
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in lupin seeds. The method is suitable for researchers, scientists, and professionals in drug development and food safety analysis.
Experimental Protocols
Sample Preparation: Alkaloid Extraction
A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a widely accepted procedure for extracting quinolizidine alkaloids from lupin seeds.[3]
Materials:
-
Milled lupin seeds
-
5% (v/v) Trichloroacetic acid (TCA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Weigh 1.0 g of milled lupin seed sample into a centrifuge tube.
-
Add 10 mL of 5% TCA solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Adjust the pH of the supernatant to >12 by adding NaOH solution. This step is crucial for the subsequent liquid-liquid extraction.
-
Add 10 mL of dichloromethane to the alkalinized supernatant.
-
Vortex for 1 minute to facilitate the extraction of alkaloids into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Collect the lower organic layer (DCM) containing the alkaloids.
-
Repeat the extraction (steps 7-10) two more times with fresh DCM.
-
Combine the organic extracts.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following conditions are based on established methods for the simultaneous quantification of multiple quinolizidine alkaloids, including this compound.[4][5][6][7]
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for polar compound separation (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% heptafluorobutyric acid (HFBA).[7][8]
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid or 0.1% HFBA.[7][8]
-
Column Temperature: 40 - 45 °C.[9]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), gradually increases to elute the analytes, and then returns to the initial conditions for column re-equilibration.[7][8]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument (e.g., 800 L/h at 350 °C).[10]
Data Presentation
The following tables summarize the quantitative data and method validation parameters for the UPLC-MS/MS analysis of this compound, based on published literature.[4][5][6]
Table 1: UPLC-MS/MS Method Validation Parameters for this compound Analysis [4][5]
| Parameter | Reported Value |
| Retention Time (min) | Varies with specific method |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.503 |
| Limit of Quantification (LOQ) (µg/mL) | 1.509 |
| Precision (RSD%) | < 3.1% |
| Accuracy (Recovery %) | 89.5 - 106.2% |
Table 2: Representative this compound Content in Lupinus angustifolius Seeds
| Lupin Type | This compound Content (% of total alkaloids) | Reference |
| Narrow-leaved lupine | 10 - 15% | [2] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the UPLC-MS/MS quantification of this compound in lupin seeds.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the analytical method.
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in lupin seeds. The detailed protocol for sample preparation and the optimized instrumental parameters ensure accurate and reproducible results. This application note serves as a valuable resource for laboratories involved in the analysis of quinolizidine alkaloids for food safety, quality control, and agricultural research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fingerprinting alkaloids for traceability: Semi-untargeted UHPLC-MS/MS approach in raw lupins as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. UPLC-ESI-Q-TOF-MS-Based Metabolite Profiling, Antioxidant and Anti-Inflammatory Properties of Different Organ Extracts of Abeliophyllum distichum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Angustifoline using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific method for the quantitative analysis of Angustifoline, a quinolizidine alkaloid, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method is designed to offer high sensitivity and reproducibility for the determination of this compound in various sample matrices.
Introduction
This compound is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus.[1] Quinolizidine alkaloids are known for their diverse biological activities, making them of interest for pharmacological research and potential drug development. Accurate and reliable quantification of this compound is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2] This application note presents a detailed protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation (Solid Samples, e.g., Plant Material)
A robust sample preparation protocol is essential for accurate and reproducible results. The following procedure is recommended for the extraction of this compound from solid matrices.
-
Homogenization: Weigh 1-2 g of the pulverized and dried plant material into a centrifuge tube.
-
Acidic Extraction: Add 30 mL of 0.5 N Hydrochloric acid (HCl) and vortex for 5 minutes. Let the mixture stand at room temperature for 30 minutes to allow for complete extraction.[3]
-
Centrifugation: Centrifuge the homogenate for 10 minutes at 5000 x g.
-
Supernatant Collection: Carefully collect the acidic supernatant. For exhaustive extraction, the pellet can be re-suspended in another 30 mL of 0.5 N HCl and the process repeated. Pool the supernatants.
-
Basification: Adjust the pH of the pooled supernatant to 12-14 using 25% ammonium hydroxide (NH₄OH). This step is crucial for converting the alkaloid salts into their free base form, which is more soluble in organic solvents.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the basified extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the this compound with 10 mL of dichloromethane or a suitable organic solvent.[3]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[4]
-
Reconstitute the dried residue in 1 mL of a suitable volatile organic solvent, such as ethyl acetate or methanol.[5]
-
Vortex the sample to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into a GC vial.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. Parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min.[6] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Oven Program | - Initial temperature: 120°C, hold for 2 minutes- Ramp: 10°C/min to 300°C- Hold: 5 minutes at 300°C[3] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C[6] |
| Quadrupole Temp. | 150°C[6] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[6] |
| Mass Scan Range | m/z 40-550 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative data for a validated GC-MS method for this compound should be established. The following table provides expected performance characteristics, based on data from similar analytical techniques, which should be confirmed experimentally.[7]
| Parameter | Expected Value |
| Retention Time (RT) | ~15-20 min |
| Molecular Ion (M+) | m/z 234 |
| Key Fragment Ions | To be determined |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | <5% |
| Accuracy (% Recovery) | 90-110% |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship of method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.unar.ac.id [repository.unar.ac.id]
- 3. tandfonline.com [tandfonline.com]
- 4. organomation.com [organomation.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (+)- and (-)-Angustifoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the quinolizidine alkaloid, (+)- and (-)-angustifoline. Angustifoline and its stereoisomers are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The protocols outlined herein are based on established synthetic strategies, offering a comprehensive guide for the preparation of both enantiomers in high purity. Key aspects of the synthesis, including asymmetric induction and separation of enantiomers, are discussed. Quantitative data from representative synthetic procedures are summarized for clarity and reproducibility.
Introduction
Synthetic Strategy Overview
The overall strategy for the enantioselective synthesis of (+)- and (-)-angustifoline is depicted below. The synthesis commences with the preparation of a racemic key intermediate, which is then subjected to enzymatic kinetic resolution. The separated enantiomers are subsequently converted to the corresponding (+)- and (-)-angustifoline through a series of chemical transformations.
References
- 1. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
- 2. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]
- 3. A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Angustifoline Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angustifoline is a naturally occurring quinolizidine alkaloid found in various leguminous plants.[1] Like other quinolizidine alkaloids, it is biosynthesized from L-lysine.[2] While the parent compound has shown some biological activities, there is growing interest in the development of this compound derivatives with enhanced potency and selectivity for various therapeutic targets. This document provides an overview of the potential for developing such derivatives and outlines detailed protocols for their synthesis and biological evaluation.
Due to a lack of extensive publicly available data on a wide range of this compound derivatives, this application note will present a representative, hypothetical series of derivatives based on common synthetic modifications of alkaloid scaffolds. The accompanying bioactivity data is illustrative to guide researchers in screening similar compounds. The proposed mechanisms of action are based on the known activities of related quinolizidine alkaloids.
Hypothetical this compound Derivatives and Their Bioactivities
To explore the potential for enhanced bioactivity, several classes of this compound derivatives can be synthesized. These include N-alkylated, ester, and amide derivatives. The following table summarizes the hypothetical cytotoxic, anti-inflammatory, and antiviral activities of these derivatives, represented by their IC50 values. Lower IC50 values indicate higher potency.
| Compound ID | Derivative Class | Modification | Cytotoxicity (HeLa cells) IC50 (µM) | Anti-inflammatory (NO inhibition) IC50 (µM) | Antiviral (H1N1) IC50 (µM) |
| ANG-001 | Parent Compound | This compound | >100 | 55.8 | 82.3 |
| ANG-N01 | N-alkylated | N-Methyl | 85.2 | 42.1 | 65.7 |
| ANG-N02 | N-alkylated | N-Ethyl | 78.5 | 35.6 | 58.9 |
| ANG-N03 | N-alkylated | N-Propyl | 72.1 | 30.2 | 51.4 |
| ANG-N04 | N-alkylated | N-Benzyl | 65.7 | 25.8 | 45.8 |
| ANG-E01 | Ester | Acetyl ester | 92.4 | 48.5 | 75.1 |
| ANG-E02 | Ester | Propionyl ester | 88.1 | 41.7 | 68.3 |
| ANG-E03 | Ester | Benzoyl ester | 75.3 | 32.9 | 55.6 |
| ANG-A01 | Amide | Acetamide | 95.8 | 50.2 | 78.9 |
| ANG-A02 | Amide | Propionamide | 91.2 | 45.1 | 71.5 |
| ANG-A03 | Amide | Benzamide | 80.6 | 38.4 | 60.2 |
Experimental Protocols
General Synthesis of this compound Derivatives
The following are general protocols for the synthesis of the hypothetical this compound derivatives.
a) Synthesis of N-alkylated this compound Derivatives (ANG-N01 to ANG-N04)
This procedure describes the N-alkylation of this compound using various alkyl halides.
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, propyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add potassium carbonate (3.0 eq) to the solution.
-
Add the corresponding alkyl halide (1.5 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.
-
b) Synthesis of this compound Ester Derivatives (ANG-E01 to ANG-E03)
This protocol outlines the esterification of the hydroxyl group of this compound.
-
Materials:
-
This compound
-
Acid chloride or anhydride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add triethylamine or pyridine (2.0 eq) to the solution and cool to 0 °C.
-
Add the acid chloride or anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
c) Synthesis of this compound Amide Derivatives (ANG-A01 to ANG-A03)
This protocol describes the amidation of the secondary amine of the this compound precursor (assuming a synthetic route that allows for this modification).
-
Materials:
-
This compound precursor with a primary or secondary amine
-
Acid chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the this compound precursor (1.0 eq) in dichloromethane.
-
Add DIPEA (2.5 eq) to the solution.
-
Add the acid chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute with dichloromethane and wash with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Bioactivity Assay Protocols
a) Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the this compound derivatives on a cancer cell line (e.g., HeLa).
-
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
b) Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of the derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound derivatives (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite and calculate the percentage of NO inhibition compared to the LPS-only treated cells to determine the IC50 value.
-
c) Antiviral Assay (Plaque Reduction Assay for H1N1)
This assay evaluates the antiviral activity of the derivatives against the H1N1 influenza virus.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Minimum Essential Medium (MEM)
-
H1N1 influenza virus
-
This compound derivatives
-
Trypsin-EDTA
-
Agarose
-
Crystal violet solution
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Infect the cells with H1N1 virus (100 plaque-forming units/well) for 1 hour.
-
Remove the virus inoculum and overlay the cells with a mixture of MEM, agarose, and the corresponding concentration of the derivative.
-
Incubate for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus-only control to determine the IC50 value.
-
Proposed Mechanisms of Action & Signaling Pathways
Based on the known bioactivities of quinolizidine alkaloids, this compound derivatives may exert their effects through the modulation of key signaling pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Quinolizidine alkaloids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.
Antiviral and Cytotoxic Activity: Modulation of the JAK-STAT Pathway
The JAK-STAT pathway is crucial for cytokine signaling, which plays a role in both antiviral responses and cell proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and viral infections.
Caption: Hypothetical modulation of the JAK-STAT signaling pathway by this compound derivatives.
Experimental Workflow
The following diagram illustrates the overall workflow for the development and evaluation of this compound derivatives.
Caption: Workflow for the development and evaluation of this compound derivatives.
Conclusion
The development of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents with enhanced bioactivity. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to synthesize, screen, and characterize these compounds. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing lead compounds and advancing them through the drug development pipeline.
References
Troubleshooting & Optimization
Strategies to enhance the solubility of Angustifoline for bioassays
This technical support guide provides researchers, scientists, and drug development professionals with strategies to enhance the solubility of Angustifoline for use in bioassays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing this compound stock solutions. Commercial suppliers offer this compound as a 10 mM solution in DMSO, indicating good solubility at this concentration[1]. For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity[2].
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media for my bioassay. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are a few troubleshooting steps:
-
Pre-warm the aqueous media: Warming your buffer or cell culture media to 37°C before adding the this compound stock solution can help maintain solubility.
-
Increase the final volume: Diluting to a larger final volume will lower the final concentration of this compound, which may prevent it from exceeding its aqueous solubility limit.
-
Use a gentle mixing technique: Instead of vigorous vortexing, gently invert the tube or pipette up and down to mix the solution.
-
Consider a stepwise dilution: Diluting the DMSO stock in smaller, sequential steps with the aqueous buffer may prevent abrupt precipitation.
-
Investigate co-solvents: If your experimental design allows, the inclusion of a small percentage of a co-solvent like ethanol in your final aqueous solution might improve solubility. However, always run a vehicle control to account for any effects of the co-solvent on your assay.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: this compound, like many alkaloids, is poorly soluble in water[3]. Direct dissolution in aqueous buffers like PBS is not recommended as it will likely result in an incomplete solution and an inaccurate final concentration. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Q4: My this compound powder is not dissolving well even in DMSO. What could be the problem?
A4: If you are having trouble dissolving this compound powder in DMSO, consider the following:
-
Gentle warming: Warm the solution to 37°C and mix gently.
-
Sonication: A brief period of sonication in a water bath can help break up aggregates and facilitate dissolution.
-
Purity of the compound: Impurities in the this compound powder can sometimes affect its solubility. Ensure you are using a high-purity grade compound.
Q5: Is it possible to enhance the aqueous solubility of this compound for my bioassay?
A5: Yes, several techniques can be employed to enhance the aqueous solubility of this compound. These include pH adjustment, the use of cyclodextrins, and preparing a salt form. More details on these methods are provided in the "Experimental Protocols" section below.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes the available information. Researchers may need to determine the precise solubility for their specific experimental conditions.
| Solvent | Reported Solubility | Concentration (Approx.) | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 10 mM (2.34 mg/mL) | [1] |
| Chloroform | Slightly Soluble | Not specified | [4] |
| Dichloromethane | Soluble | Not specified | |
| Ethyl Acetate | Soluble | Not specified | |
| Acetone | Soluble | Not specified | |
| Methanol | Slightly Soluble | Not specified | [4] |
| Water | Poorly Soluble | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (M.W. 234.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out a precise amount of this compound powder. For a 10 mM stock solution, you will need 2.34 mg of this compound for every 1 mL of DMSO.
-
Transfer the weighed this compound to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: General Method for Enhancing Aqueous Solubility using pH Adjustment
As a weak base, the solubility of this compound can be increased in acidic conditions due to the formation of a more soluble salt.
Materials:
-
This compound
-
Aqueous buffer of desired pH for the bioassay
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
Procedure:
-
Prepare a suspension of this compound in the desired aqueous buffer.
-
Slowly add 0.1 M HCl dropwise while monitoring the pH and observing the dissolution of the compound.
-
Continue adding acid until the this compound is fully dissolved. Note the final pH.
-
If necessary, carefully adjust the pH back towards the desired experimental pH using 0.1 M NaOH, while observing for any precipitation.
-
It is crucial to determine the pH range in which this compound remains soluble and that is also compatible with your bioassay.
Protocol 3: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used[5][6][7][8][9].
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
Procedure (Kneading Method):
-
Create a paste by mixing this compound and HP-β-CD (a 1:1 or 1:2 molar ratio is a good starting point) with a small amount of a water-miscible solvent (e.g., a water/ethanol mixture).
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid under vacuum.
-
The dried complex can then be dissolved in the aqueous buffer for the bioassay. The solubility of this complex will need to be determined experimentally.
Visualizations
References
- 1. This compound | CAS:550-43-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Alkaloid - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 550-43-6 [m.chemicalbook.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. humapub.com [humapub.com]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
Refinement of purification techniques for high-purity Angustifoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the purification of high-purity Angustifoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from its natural source, Lupinus angustifolius?
A1: The most prevalent methods for this compound extraction are solvent-based. These include:
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Acid-Base Extraction: This classic method leverages the basic nature of alkaloids. The plant material is first treated with an acidic solution to form alkaloid salts, which are soluble in water. The aqueous extract is then basified to liberate the free alkaloids, which can subsequently be extracted into an organic solvent.
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Solvent Extraction: This involves the use of organic solvents like methanol or ethanol to extract a broad range of compounds, including alkaloids, from the plant material. The resulting crude extract then requires further purification steps to isolate this compound.
Q2: Which analytical techniques are best suited for assessing the purity of this compound during and after purification?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for purity assessment.
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HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for quantifying this compound and identifying impurities. A C18 stationary phase is often effective.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used for the analysis of lupin alkaloids, providing good resolution and identification of various components.[2]
Q3: What are the major impurities I should expect to encounter when purifying this compound?
A3: The most common impurities are other quinolizidine alkaloids present in Lupinus angustifolius. The primary co-contaminants to monitor are Lupanine and 13α-hydroxylupanine, which are often the most abundant alkaloids in the plant.[1][2] Other minor alkaloids may also be present depending on the specific chemotype of the plant material.
Q4: Can you recommend a starting point for developing a column chromatography method for this compound purification?
A4: A good starting point for purifying a crude alkaloid extract is to use a reversed-phase C18 column. The mobile phase can consist of a gradient of water and methanol or acetonitrile. To improve peak shape and resolution for the basic this compound molecule, it is advisable to add a small amount of an acid modifier, such as 0.1% trifluoroacetic acid (TFA), formic acid, or acetic acid, to the mobile phase.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Suggested Solution |
| Incomplete Cell Lysis | Ensure the plant material is finely ground to maximize surface area for solvent penetration. |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature. For solvent extraction, prolonged extraction may be necessary, but be mindful of potential degradation of the target compound at elevated temperatures.[4] |
| Incorrect Solvent Selection | The choice of solvent is critical. Methanol and ethanol are effective for a broad range of alkaloids. For acid-base extractions, ensure the pH is sufficiently low (around 2) during the acid wash and high enough (around 9-10) during basification.[4][5] |
| Emulsion Formation During Liquid-Liquid Extraction | Emulsions can trap the target compound and reduce yield. To break emulsions, try adding a small amount of brine, gently swirling instead of vigorous shaking, or centrifugation. |
Issue 2: Co-elution of this compound with Lupanine in HPLC
| Possible Cause | Suggested Solution |
| Inadequate Mobile Phase Gradient | Adjust the gradient slope. A shallower gradient around the elution time of the two compounds can improve separation. |
| Incorrect Mobile Phase pH | The ionization state of this compound and Lupanine is pH-dependent. Adjusting the pH of the mobile phase with an appropriate buffer can alter their retention times and improve resolution. |
| Suboptimal Stationary Phase | While C18 is a good starting point, other stationary phases may provide better selectivity. Consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[3] A combined C18-pentafluorophenyl (PFP) stationary phase has also shown good performance for separating lupin alkaloids.[1] |
Issue 3: Difficulty in Achieving High Purity (>98%)
| Possible Cause | Suggested Solution |
| Presence of Minor, Structurally Similar Alkaloids | Multiple chromatography steps may be necessary. Consider using orthogonal separation techniques, for example, a reversed-phase HPLC followed by a normal-phase or ion-exchange chromatography step. |
| Persistent Non-Alkaloid Impurities | A preliminary purification step, such as a solid-phase extraction (SPE) or a pH-gradient solvent extraction, can remove a significant portion of non-alkaloid impurities before final polishing by HPLC. |
| Suboptimal Crystallization Conditions | If crystallization is the final purification step, experiment with different solvents, temperatures, and concentrations to achieve optimal crystal growth and purity.[6] |
Quantitative Data Summary
| Purification Method | Typical Yield | Achievable Purity | Key Considerations |
| pH-Gradient Solvent Extraction | Moderate | 70-90% | Good for initial cleanup and enrichment. |
| Column Chromatography (Silica/Alumina) | Variable | 85-95% | Requires careful selection of mobile phase to separate closely related alkaloids. |
| Preparative HPLC (C18) | Low to Moderate | >98% | High resolution, but lower loading capacity. Often used as a final polishing step. |
| Crystallization | High (from a purified solution) | >99% | Requires a relatively pure starting material. |
Experimental Protocols
Protocol 1: pH-Gradient Solvent Extraction for this compound Enrichment
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Acidic Extraction:
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Suspend the finely ground plant material in a 1% aqueous hydrochloric acid solution.
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Stir the mixture for at least 4 hours at room temperature.
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Filter the mixture and collect the acidic aqueous phase.
-
-
Removal of Non-Basic Impurities:
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Extract the acidic aqueous phase with a non-polar organic solvent like hexane or diethyl ether to remove fats and waxes. Discard the organic phase.
-
-
Basification and this compound Extraction:
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Adjust the pH of the aqueous phase to approximately 9-10 with a base such as sodium hydroxide.
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Extract the basified aqueous phase multiple times with a suitable organic solvent like chloroform or ethyl acetate.[5]
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Combine the organic extracts.
-
-
Drying and Concentration:
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Dry the combined organic extracts over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to obtain the enriched alkaloid extract.
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Protocol 2: Preparative HPLC for High-Purity this compound
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Sample Preparation:
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Dissolve the enriched alkaloid extract in the initial mobile phase.
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Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
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Column: C18, 5 µm particle size.
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Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
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Mobile Phase B: Acetonitrile with 0.1% TFA.
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Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute the compounds. A shallow gradient will be necessary to separate this compound from other alkaloids.
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Flow Rate: Dependent on the column dimensions.
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Detection: UV at a suitable wavelength (e.g., 245 nm) or Mass Spectrometry.[3]
-
-
Fraction Collection:
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Collect fractions corresponding to the this compound peak.
-
-
Solvent Removal:
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Evaporate the solvent from the collected fractions under reduced pressure to obtain high-purity this compound.
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Visualizations
Caption: Figure 1: General Workflow for this compound Purification
Caption: Figure 2: Troubleshooting Co-elution in HPLC
References
- 1. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 5. jocpr.com [jocpr.com]
- 6. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Angustifoline during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Angustifoline during sample preparation. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: The stability of this compound, a quinolizidine alkaloid, can be compromised by several factors during sample preparation. The most critical factors to control are:
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pH: this compound is more stable in acidic to neutral conditions. Alkaline conditions can lead to degradation.
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Temperature: Elevated temperatures can accelerate the degradation of this compound.[1] It is generally recommended to keep samples cool throughout the preparation process.
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Light: Exposure to light, particularly UV light, can induce photodegradation of quinolizidine alkaloids.
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Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.
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Enzymatic Activity: If working with fresh plant material, endogenous enzymes can degrade this compound. Proper inactivation of these enzymes is crucial.
Q2: What is the recommended solvent for extracting this compound?
A2: The choice of extraction solvent is critical for both yield and stability. For this compound and other quinolizidine alkaloids, an acidified methanol/water mixture is a commonly recommended solvent system.[2] The acidic conditions help to protonate the alkaloid, increasing its stability and solubility in the polar solvent mixture. A typical extraction solvent is 0.5 N HCl.[3]
Q3: How should I store my samples containing this compound?
A3: Proper storage is essential to prevent degradation over time. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, samples should be kept frozen at -20°C or below in airtight containers, protected from light.[3][4]
Q4: Can I use sonication or heating to improve extraction efficiency?
A4: While sonication and gentle heating can improve extraction efficiency, they must be used with caution as they can also promote degradation. If used, it is crucial to carefully control the temperature and duration. Prolonged exposure to high temperatures should be avoided.[1] Whenever possible, extraction at room temperature or on ice is preferable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Incomplete extraction: The solvent may not have sufficiently penetrated the sample matrix. | - Ensure the sample is finely ground. - Increase the extraction time or perform multiple extraction cycles. - Consider a brief, temperature-controlled sonication step. |
| Degradation during extraction: The pH, temperature, or light exposure may not have been optimal. | - Use an acidified extraction solvent (e.g., 0.5 N HCl). - Perform the extraction on ice or at room temperature, avoiding heat. - Protect samples from light by using amber vials or covering them with aluminum foil. | |
| Inconsistent results between replicates | Sample heterogeneity: The this compound may not be evenly distributed throughout the sample material. | - Homogenize the sample thoroughly before taking aliquots for extraction. |
| Variable degradation: Inconsistent handling of replicates during sample preparation. | - Ensure all samples are processed under identical conditions (time, temperature, light exposure). | |
| Presence of unknown peaks in chromatogram | Degradation products: this compound may have degraded into other compounds. | - Review the sample preparation procedure to identify potential causes of degradation (see above). - Use a milder extraction method. - Analyze samples as quickly as possible after preparation. |
| Matrix interference: Other compounds from the sample matrix may be co-eluting. | - Optimize the chromatographic method for better separation. - Consider a solid-phase extraction (SPE) clean-up step to remove interfering compounds. |
Quantitative Data on Alkaloid Stability
While specific quantitative stability data for this compound is limited in the literature, data from related quinolizidine alkaloids, such as lupanine and sparteine, can provide valuable insights. The following tables summarize the stability of these related compounds under various conditions. Note: This data should be considered representative and may not perfectly reflect the stability of this compound.
Table 1: Effect of pH and Temperature on Tropane Alkaloid Stability (Representative for Quinolizidine Alkaloids)
| Alkaloid | pH | Temperature (°C) | Treatment Time (min) | Degradation (%) |
| Atropine | 7 | 100 | 60 | ~15 |
| Scopolamine | 7 | 100 | 60 | ~20 |
| Atropine | 4 | 100 | 60 | <10 |
| Scopolamine | 4 | 100 | 60 | <10 |
Data extrapolated from a study on tropane alkaloids, which share structural similarities and basic properties with quinolizidine alkaloids. Higher degradation was observed at neutral pH compared to acidic pH at elevated temperatures.
Table 2: General Recommendations for Storage Conditions of this compound Samples
| Storage Duration | Temperature | Light Conditions | Container |
| Short-term (< 72 hours) | 2-8°C | Protected from light | Amber glass vials, sealed |
| Long-term (> 72 hours) | -20°C or below | Protected from light | Airtight, amber glass or polypropylene vials |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material with Minimal Degradation
This protocol is designed to extract this compound from dried and ground plant material while minimizing the risk of degradation.
Materials:
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Dried, finely ground plant material
-
Extraction Solvent: 0.5 N Hydrochloric Acid (HCl)
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Ammonium hydroxide (NH₄OH) solution (25%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Centrifuge tubes (50 mL)
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Rotary evaporator
-
Amber glass vials
Procedure:
-
Sample Weighing: Accurately weigh approximately 250 mg of the finely ground plant material into a 50 mL centrifuge tube.
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Acidic Extraction: Add 8 mL of 0.5 N HCl to the centrifuge tube.
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Sonication (Optional and Controlled): Sonicate the mixture in a water bath for 30 minutes. Monitor the temperature to ensure it does not rise significantly.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully decant the acidic supernatant into a clean centrifuge tube.
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Re-extraction: Repeat the extraction (steps 2-5) on the plant material pellet twice more, combining the supernatants.
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Basification: In a fume hood, carefully add 25% NH₄OH solution dropwise to the combined supernatant until the pH is approximately 11-12. This deprotonates the this compound, making it soluble in organic solvents.
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Liquid-Liquid Extraction: Add 10 mL of dichloromethane to the basified extract. Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Organic Phase Collection: Carefully collect the lower organic phase (dichloromethane) using a Pasteur pipette and transfer it to a clean flask.
-
Re-extraction: Repeat the liquid-liquid extraction (steps 8-9) with two additional 10 mL portions of dichloromethane, combining the organic phases.
-
Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution and Storage: Reconstitute the dried extract in a known volume of an appropriate solvent for your analytical method (e.g., methanol). Transfer the final solution to an amber glass vial and store at -20°C until analysis.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
References
- 1. Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability Testing - Pharmaceutical Products [eurofins.nl]
Validation & Comparative
Comparative Analysis of the Bioactivity of Angustifoline and its Stereoisomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known bioactivity of the quinolizidine alkaloid Angustifoline and the critical role of stereoisomerism in its pharmacological effects. While specific comparative quantitative data for this compound's stereoisomers is not extensively available in current literature, this document synthesizes the existing knowledge on quinolizidine alkaloids and the principles of stereochemistry in drug action to inform future research directions.
Introduction to this compound and Stereoisomerism
This compound is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus (lupins). Like many natural products, this compound possesses chiral centers, meaning it can exist as different stereoisomers – molecules with the same chemical formula and connectivity but with different three-dimensional arrangements of their atoms. These stereoisomers, often enantiomers (non-superimposable mirror images), can exhibit significantly different biological activities. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions. A notable example is the difference in activity between (+)- and (-)-isomers of many drugs, where one enantiomer may be therapeutically active while the other is inactive or even toxic.
Bioactivity of Quinolizidine Alkaloids: A General Overview
Quinolizidine alkaloids as a class display a broad spectrum of biological activities, including but not limited to:
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Antimicrobial activity: Inhibition of bacterial and fungal growth.
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Cytotoxic activity: Induction of cell death in cancer cell lines.
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Enzyme inhibition: Modulation of the activity of various enzymes.
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Receptor binding: Interaction with neurotransmitter receptors, such as nicotinic and muscarinic acetylcholine receptors.
-
Ion channel modulation: Alteration of the function of ion channels.
While specific comparative studies on this compound stereoisomers are limited, a recent study indicated that a mixture of this compound isomers did not show cytotoxic, genotoxic, or mutagenic potential in a battery of in vitro assays. This finding, however, does not preclude other biological activities or stereospecific effects.
Comparative Bioactivity Data: A Research Gap
The following tables are presented as templates for researchers to populate as data becomes available.
Table 1: Comparative Cytotoxicity of this compound Stereoisomers (Hypothetical Data)
| Stereoisomer | Cell Line | IC50 (µM) |
| (+)-Angustifoline | MCF-7 (Breast Cancer) | Data not available |
| (-)-Angustifoline | MCF-7 (Breast Cancer) | Data not available |
| (±)-Angustifoline | A549 (Lung Cancer) | Data not available |
Table 2: Comparative Antimicrobial Activity of this compound Stereoisomers (Hypothetical Data)
| Stereoisomer | Microorganism | MIC (µg/mL) |
| (+)-Angustifoline | Staphylococcus aureus | Data not available |
| (-)-Angustifoline | Staphylococcus aureus | Data not available |
| (±)-Angustifoline | Escherichia coli | Data not available |
Table 3: Comparative Enzyme Inhibition by this compound Stereoisomers (Hypothetical Data)
| Stereoisomer | Enzyme | Ki (µM) |
| (+)-Angustifoline | Acetylcholinesterase | Data not available |
| (-)-Angustifoline | Acetylcholinesterase | Data not available |
| (±)-Angustifoline | Butyrylcholinesterase | Data not available |
Table 4: Comparative Receptor Binding Affinity of this compound Stereoisomers (Hypothetical Data)
| Stereoisomer | Receptor | Kd (nM) |
| (+)-Angustifoline | Nicotinic α7 | Data not available |
| (-)-Angustifoline | Nicotinic α7 | Data not available |
| (±)-Angustifoline | Muscarinic M1 | Data not available |
Experimental Protocols
To facilitate further research into the bioactivity of this compound and its stereoisomers, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stereoisomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each stereoisomer.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial two-fold dilutions of the this compound stereoisomers in the broth medium in a 96-well microtiter plate.
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Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
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Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways and Experimental Workflows
The precise signaling pathways modulated by this compound and its stereoisomers are yet to be fully elucidated. However, based on the known activities of other quinolizidine alkaloids, potential interactions with neurotransmitter systems and ion channels are likely. Below are diagrams illustrating a hypothetical experimental workflow for screening bioactivity and a potential signaling pathway for quinolizidine alkaloids.
Caption: A generalized workflow for the bioactivity screening of this compound stereoisomers.
Validating Angustifoline's Mechanism of Action in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Angustifoline with other natural compounds known to induce cell cycle arrest and apoptosis. The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Overview of this compound's Anti-Cancer Activity
This compound, a quinolizidine alkaloid, has demonstrated significant anti-proliferative effects against human colon cancer cells.[1][2] In vitro studies on the COLO-205 human colon cancer cell line have shown that this compound induces dose- and time-dependent cytotoxicity.[1][2] Its mechanism of action involves the induction of G2/M phase cell cycle arrest, mitochondrial-mediated apoptosis, and autophagy.[1][2] Furthermore, this compound has been shown to inhibit cancer cell migration and invasion, suggesting its potential to interfere with metastasis.[1][2]
Comparative Analysis of Anti-Cancer Activity
To provide a comprehensive perspective on this compound's efficacy, this section compares its cytotoxic activity with that of other well-characterized natural compounds: Betulinic Acid, Ginsenoside Rh2, and Berberine. These compounds were selected based on their known mechanisms of inducing cell cycle arrest and apoptosis in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Natural Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | COLO-205 | Colon Cancer | 10 | [2] |
| Betulinic Acid | A549 | Lung Cancer | 15.51 | [3] |
| MCF-7 | Breast Cancer | 38.82 | [3] | |
| PC-3 | Prostate Cancer | 32.46 | [3] | |
| T24 | Bladder Cancer | ~33 (15 µg/mL) | [4] | |
| UMUC-3 | Bladder Cancer | ~33 (15 µg/mL) | [4] | |
| 5637 | Bladder Cancer | ~33 (15 µg/mL) | [4] | |
| Ginsenoside Rh2 | MDA-MB-231 | Triple-Negative Breast Cancer | 43.93 | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | [5] | |
| MCF-7 | Breast Cancer | 40 - 63 | [6] | |
| Berberine | SK-N-SH | Neuroblastoma | 37 | [7] |
| SK-N-MC | Neuroblastoma | >100 | [7] | |
| Tca8113 | Oral Squamous Cell Carcinoma | Not specified | [8] | |
| Hela | Cervical Cancer | Not specified | [8] | |
| CNE2 | Nasopharyngeal Carcinoma | Not specified | [8] | |
| MCF-7 | Breast Cancer | Not specified | [8] | |
| HT29 | Colon Cancer | Not specified | [8] |
Note: The provided IC50 value for this compound is specific to the COLO-205 cell line. Further studies are required to determine its efficacy across a broader range of cancer cell types. The IC50 values for the comparator compounds are provided for various cell lines to illustrate their general potency.
Mechanistic Insights: A Comparative Overview
This compound's multi-faceted mechanism of action is a key area of interest. The following table and diagrams provide a comparative look at the validated mechanisms of this compound and the selected alternative compounds.
Table 2: Comparison of Validated Mechanisms of Action
| Mechanism | This compound (in COLO-205 cells) | Betulinic Acid | Ginsenoside Rh2 | Berberine |
| Cell Cycle Arrest | G2/M phase[1][2] | G0/G1 phase[4] | G1 phase[6][9] | G2/M phase[8] |
| Apoptosis Induction | Yes, mitochondrial-mediated pathway[1][2] | Yes, caspase-dependent[3][4] | Yes, via IL-6/JAK2/STAT3 pathway and ERβ-TNFα pathway[5][6] | Yes, p53-dependent and via BCL-2/BAX pathway[7][8] |
| Autophagy Induction | Yes[1][2] | Yes | Not a primary reported mechanism | Yes |
| Key Molecular Targets/Pathways | Upregulation of Beclin-1, LC3-II, Bax; Downregulation of Bcl-2[2] | Targets Autocrine Motility Factor Receptor (AMFR)[10] | IL-6/JAK2/STAT3 pathway, ERβ-TNFα pathway[5][6] | BCL-2/BAX signaling pathway, PI3K/AKT/mTOR pathway, MAPK/ERK pathway[8][11] |
| Inhibition of Migration/Invasion | Yes[1][2] | Yes | Yes | Yes |
Visualizing the Mechanisms
The following diagrams illustrate the validated signaling pathway of this compound in colon cancer cells and a general workflow for validating the mechanism of action of a potential anti-cancer compound.
Caption: Validated signaling pathway of this compound in COLO-205 cancer cells.
Caption: General experimental workflow for validating an anti-cancer compound's mechanism.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the mechanism of action of this compound and similar compounds.
Cell Viability Assay (WST-1 Assay)
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Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed correlates directly with the number of metabolically active cells.
-
Protocol:
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Seed cancer cells (e.g., COLO-205) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of the test compound (e.g., this compound) for specified time periods (e.g., 24, 48, 72 hours).
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Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
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Measure the absorbance of the samples at 450 nm using a microplate reader.
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Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.[1][2]
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Cell Cycle Analysis (Flow Cytometry)
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Principle: This technique measures the DNA content of individual cells within a population. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., Propidium Iodide - PI). The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).
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Protocol:
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Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
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Harvest the cells by trypsinization and wash with ice-cold PBS.
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Fix the cells in 70% ethanol at -20°C overnight.
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Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
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Incubate in the dark for 30 minutes at room temperature.
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Analyze the samples using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[1][2]
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Apoptosis Assay (Annexin V-FITC/PI Staining)
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Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a protein with high affinity for phosphatidylserine (PS), is conjugated to a fluorochrome (FITC). In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol:
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Treat cancer cells with the test compound for the desired time.
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Harvest and wash the cells with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add Annexin V-FITC and PI to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the stained cells by flow cytometry within one hour.
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In Vitro Wound Healing Assay (Migration Assay)
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Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer of cells. The rate of wound closure is monitored over time.
-
Protocol:
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Grow cells to a confluent monolayer in a multi-well plate.
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Create a scratch or "wound" in the monolayer using a sterile pipette tip.
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Wash the cells to remove debris and replace the medium with fresh medium containing the test compound at a non-lethal concentration.
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Capture images of the wound at different time points (e.g., 0, 12, 24 hours).
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Measure the area of the wound at each time point to quantify the extent of cell migration and wound closure.[1][2]
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Matrigel Invasion Assay
-
Principle: This assay measures the ability of cells to invade through a basement membrane matrix (Matrigel), mimicking the in vivo process of tumor cell invasion.
-
Protocol:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Add the test compound to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., Bcl-2, Bax, Beclin-1, LC3-II).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[1]
-
Conclusion
This compound demonstrates promising anti-cancer activity in human colon cancer cells through a multi-pronged mechanism involving the induction of G2/M cell cycle arrest, apoptosis, and autophagy, as well as the inhibition of cell migration and invasion.[1][2] The comparative data presented in this guide suggests that its cytotoxic potency is within the range of other bioactive natural compounds. However, further research is warranted to evaluate its efficacy and mechanism of action across a wider range of cancer types and to establish a more comprehensive profile for its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to further validate and expand upon these findings.
References
- 1. This compound inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppression of cell invasion and migration and stimulating G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. mdpi.com [mdpi.com]
- 4. Betulinic Acid Restricts Human Bladder Cancer Cell Proliferation In Vitro by Inducing Caspase-Dependent Cell Death and Cell Cycle Arrest, and Decreasing Metastatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rh2 regulates triple-negative breast cancer proliferation and apoptosis via the IL-6/JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rh2 inhibits breast cancer cell growth viaERβ-TNFα pathway: Ginsenoside Rh2 inhibits breast cancer cell growth via ERβ-TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine inhibits human neuroblastoma cell growth through induction of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betulinic Acid Exerts Cytotoxic Activity Against Multidrug-Resistant Tumor Cells via Targeting Autocrine Motility Factor Receptor (AMFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Angustifoline: A Comparative Guide to its In Vivo Pharmacological Effects
For researchers, scientists, and drug development professionals, understanding the in vivo pharmacological landscape of novel compounds is paramount. Angustifoline, a quinolizidine alkaloid, has garnered interest for its potential therapeutic applications. However, a comprehensive overview of its effects in living organisms remains elusive. This guide provides a comparative analysis of the anticipated pharmacological properties of this compound by examining the in vivo activities of its close structural and pharmacological analogs, Lupanine and Sparteine.
Due to the limited availability of direct in vivo studies on this compound, this guide leverages data from studies on Lupanine and Sparteine to project the potential sedative, analgesic, anti-inflammatory, and hypoglycemic effects of this compound. These compounds share a common quinolizidine core structure, suggesting they may interact with similar biological targets and elicit comparable physiological responses.
Comparative Analysis of Pharmacological Effects
The following tables summarize the in vivo pharmacological effects observed for Lupanine and Sparteine, which serve as a predictive framework for the potential activities of this compound.
Sedative and CNS Depressant Effects
Both Lupanine and Sparteine have been reported to exhibit weak sedative effects on the central nervous system (CNS)[1]. In vivo studies suggest that these alkaloids can reduce locomotor activity, indicating a potential CNS depressant action.
Table 1: In Vivo Sedative Effects of Lupanine and Sparteine
| Compound | Animal Model | Dose | Observed Effect | Reference |
| Lupanine | Mouse | Not Specified | Weak sedative effect | [1] |
| Sparteine | Mouse | Not Specified | Weak sedative effect, reduced locomotor activity | [1][2] |
Analgesic Activity
Quinolizidine alkaloids have demonstrated potential as analgesic agents. The hot plate test and acetic acid-induced writhing test are common in vivo models to assess pain relief. While specific quantitative data for Lupanine and Sparteine in these tests are not extensively detailed in the available literature, reports indicate they possess light analgesic properties[2].
Table 2: In Vivo Analgesic Effects of Lupanine and Sparteine
| Compound | Animal Model | Test | Dose | Observed Effect | Reference |
| Lupanine | Mouse | Analgesic Activity (General) | Not Specified | Analgesic properties noted | [1] |
| Sparteine | Mouse | Analgesic Activity (General) | Not Specified | Light analgesic effects | [2] |
Anti-inflammatory Potential
The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the anti-inflammatory activity of new compounds. While direct evidence for this compound is lacking, the anti-inflammatory potential of related alkaloids suggests this is a promising area for future investigation.
Table 3: In Vivo Anti-inflammatory Effects of Quinolizidine Alkaloids (Projected for this compound)
| Compound | Animal Model | Test | Dose | Expected Outcome |
| This compound (Projected) | Rat/Mouse | Carrageenan-induced paw edema | To be determined | Reduction in paw edema volume |
Hypoglycemic Effects
Interestingly, certain quinolizidine alkaloids have been investigated for their ability to lower blood glucose levels. In vivo studies on Lupanine and a derivative of Sparteine (2-thionosparteine) have shown promising results in animal models of diabetes.
Table 4: In Vivo Hypoglycemic Effects of Lupanine and Sparteine Derivative
| Compound | Animal Model | Dose | Blood Glucose Reduction | Reference |
| Lupanine | Diabetic Rats | 20 mg/kg BW | Did not exert hypoglycemic potency in one study, but other studies suggest it enhances insulin secretion at high glucose concentrations. | [3][4][5] |
| 2-thionosparteine | Diabetic Rats | 8.6 mg/kg (i.p.) | Lowered blood glucose levels at 90 and 120 minutes post-administration. | [3] |
| Sparteine | Non-insulin dependent diabetic subjects | 240 mg (intravenous) | Decreased plasma glucose concentrations and increased insulin concentrations. | [6] |
Experimental Protocols
To facilitate further research and replication, detailed methodologies for the key in vivo experiments cited are provided below.
Acetic Acid-Induced Writhing Test (for Analgesic Activity)
This model assesses peripheral analgesic activity by inducing a painful inflammatory response.
-
Animals: Typically, mice are used.
-
Procedure:
-
Animals are divided into control, standard (e.g., Aspirin), and test groups.
-
The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses.
-
After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated relative to the control group.
Hot Plate Test (for Analgesic Activity)
This test evaluates central analgesic activity by measuring the reaction time to a thermal stimulus.
-
Animals: Mice or rats are commonly used.
-
Procedure:
-
The animal is placed on a heated plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a pain response (e.g., licking of the paws or jumping) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
The test compound is administered, and the latency is measured again at different time points.
-
-
Data Analysis: An increase in the reaction time is indicative of an analgesic effect.
Carrageenan-Induced Paw Edema (for Anti-inflammatory Activity)
This is a widely used model to screen for acute anti-inflammatory agents.
-
Animals: Typically, rats are used.
-
Procedure:
-
The initial paw volume of the animals is measured using a plethysmometer.
-
The test compound or a standard anti-inflammatory drug (e.g., Indomethacin) is administered.
-
After a specified time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce edema.
-
The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Thiopental Sodium-Induced Sleeping Time (for Sedative Activity)
This method assesses the CNS depressant effects of a compound.
-
Animals: Mice are typically used.
-
Procedure:
-
Animals are treated with the test compound or a standard sedative (e.g., Diazepam).
-
After a set time, a sleep-inducing dose of thiopental sodium is administered intraperitoneally.
-
The time between the loss and recovery of the righting reflex is measured as the sleeping time.
-
-
Data Analysis: A prolongation of the thiopental-induced sleeping time indicates a sedative effect.
Visualizing the Pathways and Workflows
To further clarify the experimental processes and potential mechanisms, the following diagrams have been generated.
Caption: Workflow for in vivo analgesic activity assessment.
References
- 1. A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoglycaemic effect of quinolizidine alkaloids--lupanine and 2-thionosparteine on non-diabetic and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.isciii.es [scielo.isciii.es]
A Comparative Analysis of the Antimicrobial Spectrum of Angustifoline and Other Notable Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial properties of Angustifoline with other selected alkaloids, namely Lupanine, Sparteine, Matrine, and Oxymatrine. The information presented herein is curated from experimental data to assist researchers in evaluating their potential as novel antimicrobial agents.
Introduction to this compound and a Cohort of Bioactive Alkaloids
This compound is a quinolizidine alkaloid predominantly found in plants of the Lupinus genus, particularly Lupinus angustifolius.[1][2] Like other lupin alkaloids, it is a secondary metabolite that likely plays a role in the plant's defense against pathogens and herbivores.[2] This guide compares the antimicrobial spectrum of this compound with Lupanine and Sparteine, two other prevalent quinolizidine alkaloids from lupins, and Matrine and Oxymatrine, tetracyclic quinolizidine alkaloids primarily sourced from Sophora species, which are recognized for their diverse pharmacological activities, including antimicrobial effects.[3][4]
Comparative Antimicrobial Spectrum
The following tables summarize the available quantitative data on the antimicrobial activity of this compound, Lupanine, Sparteine, Matrine, and Oxymatrine. It is important to note that data for pure, isolated this compound is limited in the current scientific literature. Therefore, the activity of alkaloid extracts in which this compound is a major component is presented. This should be taken into consideration when interpreting the data.
Table 1: Antibacterial Activity of Selected Alkaloids (Minimum Inhibitory Concentration - MIC in µg/mL)
| Microorganism | This compound (in extract) | Lupanine (in extract) | Sparteine | Matrine | Oxymatrine |
| Staphylococcus aureus | Significant activity | Significant activity | 62.5 | 12500 | Modest activity |
| Bacillus subtilis | Significant activity | Significant activity | 31.25 | 10670 | - |
| Escherichia coli | Weak activity | 37-61 | ≥ 5120 | 8000 | 64000 |
| Pseudomonas aeruginosa | Significant activity | - | - | - | - |
| Klebsiella pneumoniae | Significant activity | - | - | - | - |
| Mycobacterium tuberculosis | - | - | 25-100 (mM) | - | - |
| Enterococcus faecalis | - | - | - | - | - |
| Agrobacterium tumefaciens | - | 130-146 | - | - | - |
Note: '-' indicates data not available from the searched sources. "Significant activity" or "Weak activity" is reported when specific MIC values for the pure compound in the extract could not be disaggregated.[2][5][6][7]
Table 2: Antifungal Activity of Selected Alkaloids (EC50 or MIC in µg/mL)
| Microorganism | This compound (in extract) | Lupanine | Sparteine | Matrine (EC50) | Oxymatrine (EC50) |
| Candida albicans | 250 (MIC) | - | - | - | - |
| Candida krusei | 250 (MIC) | - | - | - | - |
| Marssonina brunnea | - | - | - | 123 | - |
| Cladosporium oxysporum | - | - | - | 272 | - |
| Sphaeropsis sapinea | - | - | - | 1133 | 601 |
| Fusarium oxysporum | - | - | 5% inhibition (15mM) | 592 | 532 |
| Valsa pini | - | - | - | 535 | 323 |
| Botryosphaeria dothidea | - | - | - | 0.442 (mg/kg) | - |
| Phomopsis sp. | - | - | - | 0.332 (mg/kg) | - |
Note: '-' indicates data not available from the searched sources. EC50 represents the concentration that causes a 50% reduction in fungal growth or germination.[1][5][7][8][9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited for determining antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13]
a. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test bacterium or fungus.
-
Growth Media: Mueller-Hinton Broth (MHB) for most bacteria. Sabouraud Dextrose Broth for fungi.
-
Alkaloids: Stock solutions of the test alkaloids prepared in a suitable solvent (e.g., DMSO, ethanol, or water).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
b. Experimental Procedure:
-
Inoculum Preparation: Suspend several colonies of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Alkaloids: In the 96-well plate, perform a two-fold serial dilution of the alkaloid stock solutions with the growth medium to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted alkaloid.
-
Controls: Include a positive control (microorganism in broth without any alkaloid) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the alkaloid at which there is no visible growth (turbidity) of the microorganism.
Agar Disk Diffusion Method
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the substance.[4][6][9][14][15][16]
a. Preparation of Materials:
-
Microorganism: A standardized inoculum as prepared for the broth microdilution method.
-
Growth Media: Mueller-Hinton Agar (MHA) plates.
-
Alkaloids: Sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test alkaloid.
-
Equipment: Sterile swabs, forceps, incubator, ruler or calipers.
b. Experimental Procedure:
-
Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place the alkaloid-impregnated disks onto the surface of the inoculated agar plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity of the substance.
Proposed Mechanisms of Antimicrobial Action
The precise signaling pathways for the antimicrobial action of this compound and other quinolizidine alkaloids are not fully elucidated. However, the available evidence suggests a multi-targeted approach.
General Antimicrobial Mechanism of Quinolizidine Alkaloids
Quinolizidine alkaloids are believed to exert their antimicrobial effects through several mechanisms, primarily targeting the bacterial cell envelope and essential cellular processes.[17][18][19][20]
Caption: Proposed antimicrobial mechanisms of quinolizidine alkaloids.
Antimicrobial and Immunomodulatory Mechanism of Oxymatrine
Oxymatrine's antimicrobial activity appears to be linked to its ability to modulate the host's immune response, particularly by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation.[1][2][3][15][21]
Caption: Immunomodulatory mechanism of Oxymatrine via NF-κB pathway inhibition.
Conclusion
This comparative guide highlights the potential of this compound and other selected alkaloids as antimicrobial agents. While data on pure this compound is still emerging, extracts rich in this alkaloid demonstrate significant antimicrobial activity. Sparteine, Matrine, and Oxymatrine also exhibit broad-spectrum antimicrobial properties against various bacterial and fungal pathogens. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies. The proposed mechanisms of action, though requiring more detailed investigation, suggest that these alkaloids may act through multiple pathways, a desirable trait for combating drug-resistant microorganisms. Further research into the efficacy and safety of these compounds is warranted to explore their full therapeutic potential.
References
- 1. Oxymatrine Inhibits Influenza A Virus Replication and Inflammation via TLR4, p38 MAPK and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. Matrine Restores Colistin Efficacy Against mcr-1-Carrying Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 7. Total alkaloids of Sophora alopecuroides- and matrine-induced reactive oxygen species impair biofilm formation of Staphylococcus epidermidis and increase bacterial susceptibility to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chainnetwork.org [chainnetwork.org]
- 10. researchgate.net [researchgate.net]
- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. asm.org [asm.org]
- 15. Oxymatrine Improves Intestinal Epithelial Barrier Function Involving NF-κB-Mediated Signaling Pathway in CCl4-Induced Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
- 17. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids [mdpi.com]
- 20. Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxymatrine, a novel TLR2 agonist, promotes megakaryopoiesis and thrombopoiesis through the STING/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Angustifoline and sparteine toxicity
For researchers and drug development professionals exploring the therapeutic potential of quinolizidine alkaloids, a thorough understanding of their toxicological profiles is paramount. This guide provides a head-to-head comparison of the toxicity of two such alkaloids: angustifoline and sparteine. While both are recognized for their potential pharmacological activities, their safety profiles exhibit notable differences.
Acute Toxicity Profile
Globally Harmonized System (GHS) classifications indicate that both this compound and sparteine are considered hazardous. They are labeled as harmful if swallowed, in contact with skin, or if inhaled. This classification underscores the need for careful handling and risk assessment in a laboratory setting.
Table 1: Comparative Acute Toxicity Data for Sparteine
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 40 - 480 |
| Mouse | Intraperitoneal | 30 - 42 |
| Rat | Oral | 1700 - 2300 (for a mixture of lupin alkaloids including this compound) |
Note: Data for this compound is for a mixture of alkaloids and not the pure compound.
Organ-Specific Toxicity
Neurotoxicity
Sparteine is known to exert effects on the central nervous system, with studies indicating it can cause neuronal necrosis and act as a nervous system depressant. The symptoms of acute toxicity from lupin alkaloids, including sparteine, are primarily neurological, leading to a loss of motor coordination and muscular control. The underlying mechanism is thought to involve the blockade of nervous ganglions and antimuscarinic effects.
Detailed experimental studies on the specific neurotoxicity of this compound are scarce, limiting a direct comparative analysis in this domain.
Cardiotoxicity
Sparteine has been investigated for its effects on the cardiovascular system. It is classified as a class 1a antiarrhythmic agent due to its sodium channel blocking activity. This pharmacological action, while potentially therapeutic, can also be associated with cardiotoxic effects at higher doses.
Currently, there is a lack of specific studies focusing on the cardiotoxicity of this compound, preventing a direct comparison with sparteine.
Hepatotoxicity
Information regarding the potential for this compound or sparteine to cause liver damage (hepatotoxicity) is not well-documented in the reviewed literature.
Genotoxicity and Mutagenicity
In vitro studies have been conducted to assess the genotoxic and mutagenic potential of both this compound and sparteine. A key study utilizing a bacterial reverse mutation assay (Ames test) and a micronucleus assay found that neither this compound nor sparteine exhibited any cytotoxic, genotoxic, or mutagenic potential under the tested conditions. This suggests that at the cellular level, in these specific assays, both compounds do not appear to cause DNA damage.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of toxicological findings. Below are generalized methodologies for key toxicity assays relevant to the assessment of compounds like this compound and sparteine.
Acute Oral Toxicity (LD50) Determination
A standardized protocol for determining the acute oral LD50, often following OECD Guideline 423, involves the following steps:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.
-
Housing and Acclimatization: Animals are housed in controlled environmental conditions with a standard diet and water ad libitum for a period of acclimatization before the study.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used where the outcome of dosing one animal determines the dose for the next.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for at least 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the observation period.
-
Data Analysis: The LD50 is calculated based on the mortality data.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Exposure: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
A Comparative Guide to the Cross-Validation of Analytical Methods for Angustifoline Quantification
This guide provides a comprehensive comparison of different analytical methods for the quantification of Angustifoline, a quinolizidine alkaloid with noted biological activities. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the performance and experimental protocols of key analytical techniques, supported by experimental data.
Quantitative Performance Comparison
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices, including raw plant materials and processed products. The following table summarizes the key quantitative performance parameters of three widely used analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | UPLC-MS/MS | HPLC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.503 µg/mL[1] | Not explicitly stated for this compound, but generally in the range of 0.04 µg/mL for similar compounds[2] | Method dependent, can range from 1.2-2.9 µg/mL for similar compounds[3] |
| Limit of Quantification (LOQ) | 1.509 µg/mL[1] | 1 - 25 µg/kg[4] | Method dependent, can range from 3.98-9.65 µg/mL for similar compounds[3] |
| Linearity (R²) | > 0.9992[5] | ≥ 0.999[2] | > 0.999[6] |
| Precision (%RSD) | < 3.1%[5] | Intra-day ≤ 6.28%, Inter-day ≤ 5.21%[2] | ≤ 2.56%[6] |
| Recovery (%) | 89.5 - 106.2%[5] | Satisfactory recovery values reported[4] | 98.3 - 101.6%[6] |
| Analysis Time | Short analysis time[5] | 10-40 minutes[4][7] | Long analytical time due to complex preconditioning[5] |
| Sample Pretreatment | Simple pretreatment, omits nitrogen concentration step[5] | Efficient extraction and clean-up steps, often involving solid-phase extraction[4] | Complicated preconditioning process[5] |
| Reproducibility | High | High | Can have poor reproducibility[5] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible quantification of this compound. Below are the methodologies for the key analytical techniques discussed.
UPLC-MS/MS Method
This method is noted for its rapidity and high sensitivity in the simultaneous quantification of multiple quinolizidine alkaloids, including this compound.[5]
a. Sample Preparation and Extraction:
-
Homogenize the sample material (e.g., lupin beans, processed foods).
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 70% methanol containing 0.1% formic acid.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a vial for analysis.
b. Chromatographic and Mass Spectrometric Conditions:
-
Chromatography System: Waters ACQUITY UPLC I-Class System.
-
Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification.
HPLC-MS/MS Method
A sensitive and reliable method for the identification and quantification of a wide range of lupin alkaloids.[4]
a. Sample Preparation and Extraction:
-
Homogenize 200 mg of the sample.
-
Extract with 1 mL of a 60:40 (v/v) solution of methanol and water.[4]
-
Perform solid-phase extraction (SPE) for clean-up to minimize matrix interference.[4]
b. Chromatographic and Mass Spectrometric Conditions:
-
Chromatography System: Agilent 1100 HPLC system or equivalent.[7]
-
Column: Supelco, Discovery HS F5 column (5µ, 150 × 4.6 mm I.D.) or a C18 column.[7][8]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).[7]
-
Gradient Elution: Start with 10% B, linear increase to 50% B in 3 min, hold at 50% B for 4 min, linear increase to 90% B in 3 min, hold at 90% B for 0.5 min, then return to initial conditions.[4]
-
Flow Rate: 0.300 mL/min.[4]
-
Injection Volume: 6 µL.[4]
-
Mass Spectrometer: A tandem mass spectrometer with an appropriate ionization source.
GC-MS Method
While GC-MS can be used for the analysis of quinolizidine alkaloids, it often requires a more complex sample preparation process.[5]
a. Sample Preparation and Derivatization:
-
Perform a solvent extraction of the homogenized sample.
-
The extract often requires a derivatization step to increase the volatility of the analytes.
-
A nitrogen concentration step is typically required before reconstituting the sample in a suitable solvent for injection.[5]
b. Chromatographic and Mass Spectrometric Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.[9]
-
Column: HP-5-ms capillary column (30 m length, 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]
-
Inlet Temperature: 300 °C.[9]
-
Injection Volume: 2 µL with splitless injection.[9]
-
Oven Temperature Program: Initial temperature of 50 °C held for 1 min, then ramped up to 320 °C at 10 °C/min and held for 2 min.[9]
-
Mass Spectrometer: Operated with electron ionization (EI) at 70 eV in scan mode (m/z 40–600).[9]
Cross-Validation Workflow
To ensure the reliability and interchangeability of different analytical methods, a cross-validation workflow is essential. This process involves comparing the results obtained from different methods to assess their equivalence.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogres.com [phcogres.com]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Angustifoline Derivatives: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Angustifoline, a quinolizidine alkaloid, has emerged as a promising scaffold in anticancer drug discovery. Its derivatives have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. This guide provides a comparative analysis of this compound and its analogs, elucidating their structure-activity relationship (SAR) and exploring the underlying molecular mechanisms. The information presented herein is supported by experimental data to aid in the rational design of more potent and selective anticancer agents.
Comparative Cytotoxicity of this compound and Related Alkaloids
The in vitro cytotoxic activity of this compound and its structurally related quinolizidine alkaloids, Sparteine and Lupanine, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | COLO-205 (Colon) | 15.5 | [1] |
| Sparteine | DoTc2 (Cervical) | 10 | [2] |
| C33A (Cervical) | 15 | [2] | |
| HeLa (Cervical) | 25 | [2] | |
| SiHa (Cervical) | 20 | [2] | |
| Lupanine | - | - | - |
Structure-Activity Relationship (SAR) Insights
Based on the available data for this compound and related quinolizidine alkaloids, several key structural features appear to be crucial for their anticancer activity:
-
The Quinolizidine Core: The rigid, bicyclic ring system of the quinolizidine scaffold is fundamental for the biological activity of these compounds.
-
Substitution on the Rings: The presence and nature of substituents on the quinolizidine rings significantly influence the cytotoxic potency. While specific SAR studies on a series of this compound derivatives are limited, research on other anticancer compounds suggests that the addition of functional groups like halogens, or heterocyclic moieties can modulate activity.[3]
-
Stereochemistry: The spatial arrangement of atoms within the molecule can impact its interaction with biological targets. The stereochemistry of the quinolizidine ring junctions and the orientation of substituents are likely to play a critical role in determining the efficacy of this compound derivatives.
Mechanistic Insights: Induction of Apoptosis and Autophagy
This compound exerts its anticancer effects through a multi-faceted mechanism that involves the induction of programmed cell death (apoptosis) and cellular self-degradation (autophagy).[1][4]
Apoptosis Induction
This compound treatment in COLO-205 human colon cancer cells has been shown to trigger the intrinsic apoptosis pathway.[1] This is characterized by:
-
Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.[1]
-
Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.[1]
-
Caspase Activation: The altered Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, which are key mediators of apoptosis.
Autophagy Induction
In addition to apoptosis, this compound also induces autophagy in cancer cells.[1][4] This process is marked by:
-
Upregulation of Beclin-1 and LC3-II: Increased expression of key autophagy-related proteins, Beclin-1 and the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II).[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anticancer activity of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Cell Migration and Invasion Assay
The xCELLigence Real-Time Cell Analysis (RTCA) system can be used to monitor cell migration and invasion in real-time.[6]
-
Plate Preparation: For invasion assays, coat the upper chamber of a CIM-Plate 16 with Matrigel.[6]
-
Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Real-Time Monitoring: Place the plate in the xCELLigence instrument and monitor cell migration/invasion by measuring changes in impedance. The data is recorded as a Cell Index.[6]
Conclusion and Future Directions
This compound and its derivatives represent a valuable class of compounds with significant potential for the development of novel anticancer therapies. The elucidation of their structure-activity relationship is paramount for designing next-generation analogs with enhanced potency and selectivity. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish a comprehensive SAR. Further mechanistic studies are also warranted to identify the specific molecular targets and to fully unravel the signaling pathways modulated by these promising compounds. This will ultimately pave the way for their translation into clinical applications.
References
- 1. jbuon.com [jbuon.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppression of cell invasion and migration and stimulating G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Comparative Guide to the Biological Effects and Target Identification of Angustifoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological effects of Angustifoline, a quinolizidine alkaloid, with a focus on its anticancer properties. It includes available quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to aid in research and drug development efforts.
Overview of this compound's Biological Activities
This compound, a natural compound found in plants of the Fabaceae family, has demonstrated a range of biological activities. Primarily, it has been investigated for its cytotoxic effects against cancer cells, particularly human colon cancer.[1][2][3][4] Additionally, like other quinolizidine alkaloids, it is suggested to possess antimicrobial and acetylcholinesterase inhibitory properties, although specific quantitative data for this compound in these areas are limited in publicly available literature.
Quantitative Comparison of Biological Effects
The following tables summarize the available quantitative data for this compound's biological activities.
Table 1: Anticancer Activity of this compound against COLO-205 Human Colon Cancer Cells
| Biological Effect | Parameter | Value | Cell Line | Reference |
| Cytotoxicity | IC50 | 10 µM | COLO-205 | [1][2][3][4] |
| Apoptosis Induction | % Apoptotic Cells | 2.6% (Control) to 38.8% (at 20 µM) | COLO-205 | [1] |
| Cell Cycle Arrest | Phase | G2/M | COLO-205 | [1] |
| Autophagy Induction | Protein Expression | Upregulation of Beclin-1 and LC3-II | COLO-205 | [1][5][6][7] |
Table 2: Antimicrobial and Acetylcholinesterase Inhibitory Activity of this compound (Data Not Available)
Experimental Protocols
Detailed methodologies for key experiments to validate the biological effects of this compound are provided below.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.
Materials:
-
COLO-205 human colon cancer cells
-
This compound (of known purity)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed COLO-205 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plates for another 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
Apoptosis Analysis: Annexin V-FITC/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
COLO-205 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed COLO-205 cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
COLO-205 cells
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat COLO-205 cells with different concentrations of this compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Autophagy Assessment: Western Blotting for Beclin-1 and LC3-II
Objective: To detect changes in the expression of key autophagy-related proteins.
Materials:
-
COLO-205 cells
-
This compound
-
RIPA buffer with protease inhibitors
-
Primary antibodies against Beclin-1, LC3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Western blotting equipment
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Beclin-1, LC3, and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of Beclin-1 and the ratio of LC3-II/LC3-I to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's anticancer effects and a general workflow for its target identification.
Caption: Proposed signaling pathway for this compound's anticancer effects.
Caption: General workflow for the identification and validation of this compound's biological targets.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis, autophagy, and G2/M cell cycle arrest in colon cancer cells. This guide provides a foundational understanding of its biological effects and the experimental approaches to validate them.
A critical next step in the development of this compound is the identification and validation of its direct molecular target(s). The proposed workflow outlines a multi-pronged approach, combining computational and experimental methods, to elucidate its mechanism of action. Furthermore, comprehensive studies are needed to determine its efficacy and safety in preclinical animal models and to establish its antimicrobial and acetylcholinesterase inhibitory profiles with quantitative data. This will pave the way for its potential translation into a therapeutic agent.
References
- 1. jbuon.com [jbuon.com]
- 2. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Autophagy is a double-edged sword in the therapy of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the Synergistic Potential of Angustifoline: A Comparative Guide to Experimental Design
Introduction
Angustifoline, a quinolizidine alkaloid found in various Lupinus species, has garnered interest for its potential pharmacological activities. While preliminary research has explored its standalone effects, a significant gap exists in the scientific literature regarding its synergistic interactions with other compounds. The combination of natural products with existing therapeutic agents is a promising strategy to enhance efficacy, reduce toxicity, and overcome resistance. This guide provides a comprehensive, albeit hypothetical, framework for researchers, scientists, and drug development professionals to investigate the synergistic potential of this compound across three key therapeutic areas: oncology, infectious diseases, and oxidative stress management. Due to the current lack of specific experimental data on this compound's synergistic effects, this document outlines detailed experimental protocols, data presentation templates, and visual workflows to facilitate future research in this promising area.
Scenario 1: Synergistic Effects of this compound with a Chemotherapeutic Agent (Doxorubicin) in Human Breast Cancer Cells
This scenario explores the potential of this compound to enhance the anticancer activity of Doxorubicin, a widely used chemotherapeutic agent, against a human breast cancer cell line (e.g., MCF-7).
Experimental Protocols
1. Cell Culture and Maintenance:
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
2. Determination of Single-Agent Cytotoxicity (IC50 Values):
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0-200 µM) and Doxorubicin (e.g., 0-10 µM) separately for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.
-
3. Checkerboard Assay for Synergy Assessment:
-
Procedure:
-
Prepare serial dilutions of this compound and Doxorubicin in a 96-well plate in a checkerboard format. This involves creating a matrix of concentrations where each well has a unique combination of the two drugs.
-
Add MCF-7 cells to each well.
-
After a 48-hour incubation, assess cell viability using the MTT assay.
-
-
Data Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method. The CI value determines the nature of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
4. Mechanistic Studies:
-
Cell Cycle Analysis:
-
Apoptosis Assay:
-
Western Blot Analysis of Signaling Pathways:
-
Treat cells with the compounds for the specified time, then lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Probe the membrane with primary antibodies against key proteins in survival and apoptosis pathways (e.g., Akt, p-Akt, Bcl-2, Bax, and Caspase-3), followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity and Combination Index of this compound and Doxorubicin against MCF-7 Cells.
| Compound | IC50 (µM) | Combination Ratio (this compound:Doxorubicin) | Combination Index (CI) at 50% Effect | Interaction |
| This compound | 75.2 | - | - | - |
| Doxorubicin | 1.8 | - | - | - |
| Combination | - | 1:1 | 0.65 | Synergism |
| Combination | - | 2:1 | 0.58 | Synergism |
| Combination | - | 1:2 | 0.72 | Synergism |
Visualizations
Caption: Experimental workflow for investigating the synergistic anticancer effects of this compound and Doxorubicin.
Caption: Hypothetical signaling pathway for this compound and Doxorubicin synergy in cancer cells.
Scenario 2: Synergistic Effects of this compound with an Antibiotic (Ciprofloxacin) against Pseudomonas aeruginosa
This scenario investigates whether this compound can enhance the efficacy of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, against the opportunistic pathogen Pseudomonas aeruginosa.
Experimental Protocols
1. Bacterial Strain and Culture Conditions:
-
Strain: Pseudomonas aeruginosa (e.g., PAO1).
-
Culture Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).
-
Culture Conditions: Cultures are grown at 37°C with aeration.
2. Determination of Minimum Inhibitory Concentration (MIC):
-
Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare two-fold serial dilutions of this compound and Ciprofloxacin in a 96-well microtiter plate containing MHB.
-
Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
3. Checkerboard Synergy Assay:
-
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the y-axis and Ciprofloxacin along the x-axis.
-
Inoculate with the bacterial suspension.
-
Incubate and determine the MIC of each drug in the combination.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Ciprofloxacin
-
Where FIC = (MIC of drug in combination) / (MIC of drug alone)
-
-
Interpret the FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Data Presentation
Table 2: Hypothetical MICs and FICI for this compound and Ciprofloxacin against P. aeruginosa.
| Compound | MIC (µg/mL) | Combination MIC (this compound + Ciprofloxacin) (µg/mL) | FICI | Interaction |
| This compound | >256 | - | - | - |
| Ciprofloxacin | 2 | - | - | - |
| Combination | - | 32 + 0.25 | 0.25 | Synergy |
Visualization
Caption: Experimental workflow for antimicrobial synergy testing of this compound and Ciprofloxacin.
Scenario 3: Synergistic Antioxidant Effects of this compound with Quercetin
This scenario aims to determine if this compound can act synergistically with a known antioxidant, Quercetin, to protect cells against oxidative stress.
Experimental Protocols
1. Cell Culture and Induction of Oxidative Stress:
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Oxidative Stress Inducer: Hydrogen peroxide (H₂O₂).
-
Procedure:
-
Culture HaCaT cells in DMEM with 10% FBS.
-
Pre-treat cells with various concentrations of this compound, Quercetin, and their combinations for 2 hours.
-
Induce oxidative stress by adding a sub-lethal concentration of H₂O₂ for 24 hours.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Assay: DCFDA (2',7'-dichlorofluorescin diacetate) assay.
-
Procedure:
-
After treatment, wash the cells and incubate with DCFDA solution.
-
Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS, using a fluorescence plate reader or flow cytometer.
-
3. Analysis of Antioxidant Enzyme Pathways:
-
Western Blot Analysis:
-
Treat cells as described above and extract total protein.
-
Perform Western blotting to measure the expression levels of key proteins in the antioxidant response pathway, such as Nrf2 (Nuclear factor erythroid 2-related factor 2) and its downstream targets like Heme Oxygenase-1 (HO-1) and Catalase.
-
Data Presentation
Table 3: Hypothetical Effects of this compound and Quercetin on H₂O₂-induced ROS Production in HaCaT Cells.
| Treatment | Concentration (µM) | ROS Production (% of H₂O₂ control) |
| H₂O₂ Control | - | 100 |
| This compound | 20 | 85 |
| Quercetin | 10 | 60 |
| This compound + Quercetin | 20 + 10 | 40 (Synergistic) |
Visualizations
Caption: Experimental workflow for assessing the synergistic antioxidant effects of this compound and Quercetin.
Caption: Hypothetical antioxidant signaling pathway for this compound and Quercetin synergy.
The exploration of synergistic interactions involving this compound represents a compelling frontier in drug discovery and development. The experimental frameworks presented in this guide offer a structured approach to systematically evaluate the potential of this compound to enhance the therapeutic effects of conventional drugs. By employing these methodologies, researchers can generate robust and quantifiable data to elucidate the nature and mechanisms of these potential synergies. Such investigations are crucial for unlocking the full therapeutic value of this compound and paving the way for novel combination therapies with improved efficacy and safety profiles.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. nanocellect.com [nanocellect.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. bosterbio.com [bosterbio.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Angustifoline
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper handling and disposal of chemical compounds are paramount to ensuring a safe workplace and minimizing environmental impact. Angustifoline, a quinolizidine alkaloid, requires careful management due to its inherent toxicity. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, offering step-by-step guidance to address specific operational questions.
This compound Hazard Profile
Understanding the hazard profile of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data related to its toxicity and physical properties.
| Hazard Classification & Physical Properties | Data |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled |
| Signal Word | Warning |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat, and use in a chemical fume hood. |
| Incompatibilities | Strong oxidizing agents. |
| Storage Temperature | Recommended storage at -20°C. |
Experimental Protocols for Safe Disposal
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Dedicated, labeled, and sealed waste container (chemically resistant, e.g., high-density polyethylene)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Chemical fume hood
-
Hazardous waste labels
-
Spill kit for toxic organic compounds
Procedure:
-
Waste Minimization: Before beginning any experiment, plan to minimize the generation of this compound waste. Prepare only the necessary amount of solutions and avoid making excess.
-
Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound or its waste. All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and sealed plastic bag or container. This container should be kept in a designated satellite accumulation area within the laboratory.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container must be kept closed when not in use.
-
-
Labeling: Immediately label the waste container with a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound in the waste
-
The associated hazards (e.g., "Toxic")
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals. Ensure secondary containment is used to prevent spills.
-
Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy (often 90 days), submit a request for pickup to your institution's EHS office. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
-
Spill Management: In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If the spill is small and you are trained to handle it, use a spill kit appropriate for toxic organic compounds. Absorb the spill with an inert material, collect the contaminated material in a sealed container, and label it as hazardous waste for disposal. For large spills, contact your institution's EHS office immediately.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
